BRD-6929
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSPJVXTTUFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of BRD-6929: A Technical Guide to a Selective HDAC1/2 Inhibitor
For Immediate Release
BOSTON, Mass. – BRD-6929, a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2), is emerging as a significant tool in epigenetic research and therapeutic development. This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and the methodologies employed in the characterization of this compound, intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, also known as Cmpd60 and Merck60, is a benzamide-based compound that demonstrates high-affinity binding and selective inhibition of class I histone deacetylases HDAC1 and HDAC2.[1] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histones and other cellular proteins. This modulation of the epigenome alters chromatin structure and gene expression, resulting in various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis in cancer cells. Furthermore, this compound is brain-penetrant, making it a valuable tool for investigating the role of HDAC1/2 in the central nervous system.[1][2]
Mechanism of Action: Targeting HDAC1 and HDAC2
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC1 and HDAC2.[1][3] These enzymes are responsible for removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[3] The inhibition of HDAC1 and HDAC2 by this compound leads to a state of hyperacetylation, which has profound effects on cellular function.
The selectivity of this compound for HDAC1 and HDAC2 over other HDAC isoforms, particularly HDAC3, is attributed to specific structural features of the compound, including a thiophene (B33073) group.[3] This selectivity allows for a more targeted approach to studying the biological roles of HDAC1 and HDAC2.
Quantitative Data
The inhibitory activity of this compound against various HDAC isoforms has been quantified through biochemical assays. The following tables summarize the key potency and pharmacokinetic parameters.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) |
| HDAC1 | 1[2] | 0.2[2] |
| HDAC2 | 8[2] | 1.5[2] |
| HDAC3 | 458[2] | - |
| HDAC4-9 | >30,000[2] | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Pharmacokinetic Properties of this compound in Mice (45 mg/kg, intraperitoneal injection)
| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) |
| Plasma | 17.7[2] | 7.2[2] | 25.6[2] |
| Brain | 0.83[2] | 6.4[2] | 3.9[2] |
Cmax: Maximum concentration. T1/2: Half-life. AUC: Area under the curve.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to characterize this compound.
HDAC Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified HDAC isoforms.
-
Principle: A fluorogenic substrate is incubated with a recombinant human HDAC enzyme in the presence of the inhibitor. Deacetylation of the substrate by the HDAC enzyme allows for cleavage by a developer enzyme, releasing a fluorescent signal. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the compound.
-
Protocol:
-
Recombinant human HDAC1, HDAC2, and other isoforms are diluted in assay buffer.
-
Serial dilutions of this compound are prepared in DMSO and added to the enzyme solutions.
-
The enzyme-inhibitor mixtures are incubated for a specified period (e.g., 180 minutes for HDAC1-3) to allow for binding.[2]
-
A fluorogenic HDAC substrate is added to initiate the reaction.
-
After incubation, a developer reagent containing a protease is added to stop the reaction and generate the fluorescent signal.
-
Fluorescence is measured using a plate reader, and IC50 values are calculated from the dose-response curves.
-
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity and proliferation of cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Protocol:
-
Cells (e.g., HCT116 human cancer cell line) are seeded in 96-well plates and allowed to adhere.[4]
-
The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation levels of specific histone proteins following treatment with this compound.
-
Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones.
-
Protocol:
-
Cells or tissues are treated with this compound or a vehicle control.
-
Proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against specific acetylated histones (e.g., acetyl-H2B, acetyl-H3K9, acetyl-H4K12).[2]
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified.
-
In Vivo Efficacy Studies in Mice
These studies assess the in vivo activity and tolerability of this compound.
-
Protocol:
-
This compound is formulated in a vehicle suitable for administration (e.g., 2% DMSO, 49% PEG400, and 49% saline solution).[1]
-
The compound is administered to mice (e.g., C57BL/6J) via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 45 mg/kg daily for 10 days).[1][2]
-
Animal health and body weight are monitored throughout the study.
-
At the end of the treatment period, tissues of interest (e.g., brain, tumors) are collected for downstream analysis, such as western blotting for histone acetylation or pharmacokinetic analysis.[1][2]
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of HDAC1 and HDAC2. Its ability to modulate the epigenome and its favorable pharmacokinetic properties, including brain penetration, make it an invaluable tool for a wide range of research applications. The detailed protocols provided in this guide are intended to facilitate the use of this compound in studies aimed at elucidating the roles of HDAC1/2 in health and disease and in the development of novel therapeutic strategies.
References
BRD-6929: A Technical Guide to its HDAC1 and HDAC2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's biochemical properties and its mechanism of action.
Executive Summary
This compound is a brain-penetrant, benzamide-based small molecule that demonstrates high selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[1] This selectivity is characterized by low nanomolar inhibitory concentrations (IC50) and binding affinities (Ki) for HDAC1 and HDAC2, with significantly less activity against other Class I and Class II HDACs.[1][2] The compound exhibits slow-on/slow-off binding kinetics, suggesting a prolonged engagement with its target enzymes.[1] This unique profile makes this compound a valuable tool for studying the specific roles of HDAC1 and HDAC2 in various biological processes and as a potential therapeutic agent in indications such as mood disorders and latent HIV-1 activation.[1]
Quantitative Selectivity Profile
The inhibitory activity and binding affinity of this compound against a panel of HDAC isoforms have been quantitatively assessed through various biochemical assays. The data consistently highlights its potent and selective inhibition of HDAC1 and HDAC2.
| Isoform | IC50 (nM) | Ki (nM) | Fold Selectivity (vs. HDAC3) |
| HDAC1 | 1[1][2], 40[3] | <0.2[2] | ~458x[1] |
| HDAC2 | 8[1][2], 100[3] | 1.5[2] | ~57x[1] |
| HDAC3 | 458[1] | 270[2] | 1x |
| HDAC4 | >30,000[2] | Not Reported | >65x |
| HDAC5 | >30,000[2] | Not Reported | >65x |
| HDAC6 | >30,000[2] | Not Reported | >65x |
| HDAC7 | >30,000[2] | Not Reported | >65x |
| HDAC8 | No appreciable inhibition[1] | Not Reported | - |
| HDAC9 | >30,000[2] | Not Reported | >65x |
Table 1: Inhibitory Potency (IC50) and Binding Affinity (Ki) of this compound against HDAC Isoforms. Data compiled from multiple sources, showcasing the high selectivity for HDAC1 and HDAC2. Note the variance in reported IC50 values, which may be attributable to different assay conditions.
| Isoform | Half-life (t1/2) (minutes) |
| HDAC1 | >2400[2] |
| HDAC2 | >4800[2] |
| HDAC3 | 1200[2] |
Table 2: Binding Kinetics of this compound. The long half-life for HDAC1 and HDAC2 indicates slow-on/slow-off binding kinetics.[1]
Experimental Methodologies
The determination of this compound's selectivity profile involves a series of biochemical assays utilizing recombinant human HDAC enzymes. While specific, detailed protocols are often proprietary, the general methodologies can be summarized as follows:
Biochemical Isoenzyme Selectivity Assays
These assays are fundamental to determining the IC50 values of an inhibitor against a panel of purified HDAC isoforms.
-
Principle: Recombinant human HDAC enzymes are incubated with the inhibitor (this compound) at varying concentrations. A fluorogenic or luminogenic substrate, specific to the class of HDAC being tested, is then added. The enzymatic activity, which is inversely proportional to the inhibitor's potency, is measured by detecting the fluorescent or luminescent signal.
-
General Protocol:
-
Enzyme Preparation: Purified, recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9) are diluted to a working concentration in an appropriate assay buffer.[4]
-
Inhibitor Dilution: A serial dilution of this compound is prepared to test a range of concentrations.
-
Incubation: The HDAC enzyme and the inhibitor are pre-incubated for a defined period (e.g., 180 minutes for HDAC1-3) to allow for binding.[2]
-
Substrate Addition: A fluorogenic or luminogenic substrate is added to initiate the deacetylase reaction.
-
Signal Detection: The fluorescence or luminescence is measured using a plate reader. The signal is proportional to the enzyme activity.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.
-
Binding Affinity and Kinetics Assays
These experiments provide deeper insights into the inhibitor-enzyme interaction, including the binding affinity (Ki) and the rates of association and dissociation (residence time).
-
Principle: These assays often employ techniques like surface plasmon resonance (SPR) or kinetic enzyme assays to measure the binding and dissociation of the inhibitor to the target enzyme in real-time.
-
General Protocol (Kinetic Enzyme Assay):
-
The HDAC enzyme is incubated with the inhibitor (this compound) for various time points.
-
The substrate is then added, and the initial reaction velocity is measured.
-
By analyzing the time-dependent inhibition, the on-rate (kon) and off-rate (koff) of the inhibitor can be determined.
-
The binding affinity (Ki) and the half-life (t1/2) of the inhibitor-enzyme complex are then calculated from these rates.
-
Visualizing the Methodologies and Pathways
Experimental Workflow for Determining HDAC Inhibitor Selectivity
References
The Discovery and Development of BRD-6929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. Its development as a chemical probe has provided valuable insights into the roles of these specific HDAC isoforms in various biological processes and disease states. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and drug development efforts.
Introduction to this compound
This compound, also known as Cmpd60 or Merck60, is a benzamide-based compound that exhibits high affinity and selectivity for HDAC1 and HDAC2.[1][2] Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] The dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[4]
This compound's selectivity for HDAC1 and HDAC2 allows for the specific interrogation of the biological functions of these two isoforms, which often exist in the same multi-protein complexes. This guide will detail the discovery of this compound as a derivative of a less selective precursor, its inhibitory profile, and its effects in cellular and in vivo models.
Discovery and Synthesis
From Pan-HDAC Inhibitor to Selective Probe
The development of this compound arose from the chemical modification of tacedinaline (B1681204) (CI-994), a pan-HDAC inhibitor with micromolar potency against class I HDACs. The key structural modification was the introduction of a thiophene (B33073) group. This substitution was found to significantly enhance the potency and confer selectivity for HDAC1 and HDAC2 over other HDAC isoforms. This strategy of modifying the cap group of HDAC inhibitors has been a common approach to achieving isoform selectivity.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a representative synthetic scheme for a closely related N-(2-aminophenyl)-benzamide derivative is presented below. This class of compounds is typically synthesized through an amide coupling reaction.
Representative Synthesis of an N-(2-aminophenyl)-benzamide Analog
A general synthesis involves the reaction of a substituted benzoyl chloride with a protected 2-aminophenylamine, followed by deprotection. The following is a plausible, though not confirmed, synthetic route for a compound with a similar scaffold.
-
Step 1: Amide Coupling. 4-(Phenyl(thiophen-2-yl)carbamoyl)benzoyl chloride is reacted with a protected form of 1,2-diaminobenzene, such as N-Boc-1,2-phenylenediamine, in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) in an aprotic solvent like dichloromethane (B109758) (DCM).
-
Step 2: Deprotection. The Boc-protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM, to yield the final N-(2-aminophenyl)-4-(phenyl(thiophen-2-yl)carbamoyl)benzamide.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of HDAC1 and HDAC2. By binding to the active site of these enzymes, it prevents the deacetylation of histone and non-histone protein substrates. The primary downstream effect is the hyperacetylation of histones, particularly at specific lysine residues such as H2BK5, H3K9, and H4K12. This increased acetylation leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby altering gene expression.
The inhibition of HDAC1 and HDAC2 by this compound has been shown to impact several key cellular pathways:
-
Cell Cycle Regulation: Inhibition of HDAC1 and HDAC2 can lead to cell cycle arrest, often at the G1/S or G2/M phase, through the upregulation of cyclin-dependent kinase inhibitors like p21.
-
Apoptosis: this compound can induce apoptosis in cancer cells.
-
p53 Pathway: HDAC inhibitors can activate the p53 tumor suppressor pathway by increasing its acetylation, leading to cell cycle arrest and apoptosis.
-
NF-κB Signaling: The NF-κB pathway, which is involved in inflammation and cell survival, is also regulated by acetylation, and its activity can be modulated by HDAC inhibitors.
Quantitative Data
In Vitro Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized using enzymatic assays with recombinant human HDAC isoforms.
| Target | IC50 (nM) | Ki (nM) |
| HDAC1 | 1 | <0.2 |
| HDAC2 | 8 | 1.5 |
| HDAC3 | 458 | 270 |
| HDAC4 | >30,000 | - |
| HDAC5 | >30,000 | - |
| HDAC6 | >30,000 | - |
| HDAC7 | >30,000 | - |
| HDAC8 | >30,000 | - |
| HDAC9 | >30,000 | - |
Antiproliferative Activity
This compound has demonstrated antiproliferative activity against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.11 - 0.5 |
| U-937 | Histiocytic Lymphoma | 0.76 |
| Human Mammary Epithelial Cells (HMEC) | Non-cancerous | >50 |
In Vivo Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in mice following intraperitoneal (i.p.) administration.
| Parameter | Plasma | Brain |
| Dose (i.p.) | 45 mg/kg | 45 mg/kg |
| Cmax | 17.7 µM | 0.83 µM |
| T1/2 | 7.2 hours | 6.4 hours |
| AUC | 25.6 µM/Lhr | 3.9 µM/Lhr |
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is a general method for determining the inhibitory activity of compounds against recombinant HDAC enzymes.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Substrate: Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Prepare a stock solution in DMSO and dilute in Assay Buffer.
-
Enzyme: Recombinant human HDAC1 or HDAC2, diluted in Assay Buffer.
-
Developer: Trypsin in Assay Buffer.
-
Stop Solution: Trichostatin A (a pan-HDAC inhibitor) in Assay Buffer.
-
-
Assay Procedure:
-
Add 40 µL of Assay Buffer to the wells of a 96-well black microplate.
-
Add 5 µL of this compound dilutions in DMSO or DMSO as a control.
-
Add 25 µL of diluted HDAC enzyme to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 25 µL of the Stop Solution containing the Developer.
-
Incubate for 15 minutes at 37°C.
-
Measure fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT)
This protocol outlines a common method for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Western Blot for Histone Acetylation
This protocol describes the detection of changes in histone acetylation levels in cells treated with this compound.
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Mix 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., anti-total H3 or H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated histone signal to the total histone signal.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.
Conclusion
This compound is a valuable chemical tool for studying the specific roles of HDAC1 and HDAC2 in health and disease. Its high potency and selectivity, combined with its brain-penetrant properties, make it a suitable probe for both in vitro and in vivo investigations. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of selective HDAC1/2 inhibition and to aid in the development of next-generation epigenetic modulators. Further studies are warranted to fully elucidate the specific downstream signaling pathways modulated by this compound in various disease contexts and to explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Analysis of Time-Series Gene Expression Data on Tumor Cell-Selective Apoptotic Responses to HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
BRD-6929: A Potent and Selective Chemical Probe for Histone Deacetylases 1 and 2
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of BRD-6929, a potent and selective small molecule inhibitor of histone deacetylases (HDACs) 1 and 2. This compound serves as a valuable chemical probe for elucidating the biological roles of these specific HDAC isoforms in various physiological and pathological processes. Its brain-penetrant nature further extends its utility to neuroscience research. This document details the biochemical and cellular activity of this compound, provides structured data for easy comparison, outlines detailed experimental protocols for its use, and visualizes key pathways and workflows.
Core Data Presentation
The following tables summarize the quantitative data for this compound, offering a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound Against HDAC Isoforms
| Target | IC50 (nM) | Ki (nM) | Residence Time (t1/2, min) |
| HDAC1 | 1[1] | <0.2[1] | >2400[1] |
| HDAC2 | 8[1] | 1.5[1] | >4800[1] |
| HDAC3 | 458[1] | 270[1] | 1200[1] |
| HDAC4 | >30,000[1] | Not Reported | Not Reported |
| HDAC5 | >30,000 | Not Reported | Not Reported |
| HDAC6 | >30,000 | Not Reported | Not Reported |
| HDAC7 | >30,000 | Not Reported | Not Reported |
| HDAC8 | >30,000 | Not Reported | Not Reported |
| HDAC9 | >30,000[1] | Not Reported | Not Reported |
Table 2: Cellular Activity and In-Vivo Pharmacokinetics of this compound
| Parameter | Value | Species/Cell Line |
| H4K12ac EC50 | 7.2 µM[1] | Cultured Neurons[1] |
| In-Vivo Pharmacokinetics (45 mg/kg IP, single dose) | Mouse[1] | |
| Plasma Cmax | 17.7 µM[1] | |
| Plasma t1/2 | 7.2 hours[1] | |
| Plasma AUC | 25.6 µM/Lhr[1] | |
| Brain Cmax | 0.83 µM[1] | |
| Brain t1/2 | 6.4 hours[1] | |
| Brain AUC | 3.9 µM/Lhr[1] |
Key Signaling Pathways and Mechanisms
This compound exerts its effects by inhibiting the enzymatic activity of HDAC1 and HDAC2, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in the cellular acetylome has profound effects on gene expression and protein function. The following diagrams illustrate the mechanism of action and a key downstream signaling pathway influenced by HDAC1/2 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available HDAC inhibitor screening kits and is suitable for determining the IC50 of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC1, HDAC2, etc.
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound stock solution (in DMSO)
-
Developer solution (containing a protease, e.g., trypsin, and a stop solution, e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a no-inhibitor control and a no-enzyme background control.
-
Add the purified HDAC enzyme to all wells except the background control.
-
Add the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone Acetylation
This protocol outlines the steps to assess the effect of this compound on histone acetylation levels in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated histone levels to the total histone levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include vehicle-treated control wells.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This technical guide provides a solid foundation for researchers and scientists to effectively utilize this compound as a chemical probe for investigating the roles of HDAC1 and HDAC2 in health and disease. The provided data, pathways, and protocols are intended to facilitate experimental design and data interpretation.
References
BRD-6929: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2). By modulating the acetylation state of histones and other proteins, this compound plays a critical role in the regulation of gene expression. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the therapeutic potential of HDAC inhibitors.
Core Mechanism of Action
This compound functions as a selective inhibitor of class I histone deacetylases HDAC1 and HDAC2.[1][2] These enzymes are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure that is generally associated with transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound leads to an accumulation of acetylated histones (hyperacetylation), particularly on histone H4.[3][4] This hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA and creating a more open chromatin conformation.[3] This "relaxed" chromatin state allows for greater accessibility of transcriptional machinery, including transcription factors and RNA polymerase, to gene promoters and enhancers, thereby modulating gene expression.
The effects of HDAC inhibition on gene expression are complex, leading to both the upregulation and downregulation of different sets of genes. The specific transcriptional outcomes are context-dependent and influenced by the cellular environment and the specific genes being regulated.
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value (µM) |
| HDAC1 | 0.04 |
| HDAC2 | 0.1 |
Table 2: Antiproliferative Activity of this compound
| Cell Line | Activity |
| HCT116 (Human Cancer Cell Line) | Exhibits antiproliferative activity |
| HMEC (Human Mammary Epithelial Cells) | Exhibits antiproliferative activity |
Signaling Pathway and Molecular Interactions
The primary signaling pathway influenced by this compound involves the regulation of histone acetylation and the subsequent recruitment of "reader" proteins that recognize acetylated lysine residues. A key reader protein in this context is Bromodomain-containing protein 4 (BRD4). Increased histone acetylation following HDAC inhibition by this compound can enhance the recruitment of BRD4 to chromatin. BRD4, in turn, can recruit transcriptional machinery to promote the expression of target genes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of BRD-6929 in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929, a potent, selective, and brain-penetrant inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, presents a promising therapeutic avenue for a range of Central Nervous System (CNS) disorders. By modulating chromatin structure and gene expression, this compound has the potential to address the underlying pathology of various neurological and psychiatric conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its preclinical evaluation.
Introduction: The Role of HDACs in CNS Disorders
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression. In the CNS, the balance of histone acetylation is crucial for normal neuronal function, including synaptic plasticity, memory formation, and neuronal survival.
Dysregulation of HDAC activity has been implicated in the pathophysiology of numerous CNS disorders, including neurodegenerative diseases, mood disorders, and cognitive impairments. Specifically, HDAC1 and HDAC2, members of the Class I HDAC family, are highly expressed in the brain and have been identified as key negative regulators of synaptic plasticity and memory. Therefore, selective inhibition of HDAC1 and HDAC2 offers a targeted approach to restore transcriptional balance and ameliorate disease-related phenotypes.
This compound: A Selective HDAC1/2 Inhibitor
This compound (also known as Cmpd60 or Merck60) is a novel small molecule designed for potent and selective inhibition of HDAC1 and HDAC2. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for treating CNS disorders.
Mechanism of Action
This compound directly inhibits the enzymatic activity of HDAC1 and HDAC2. This inhibition leads to an accumulation of acetylated histones (hyperacetylation) in neuronal cells. The increased acetylation of histone tails, particularly on lysine (B10760008) residues, neutralizes their positive charge, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the binding of transcriptional machinery and the expression of genes that are crucial for synaptic plasticity, memory consolidation, and neuroprotection.
dot
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 HDAC1 | Human | 1 nM | [1] |
| IC50 HDAC2 | Human | 8 nM | [1] |
| IC50 HDAC3 | Human | 458 nM | [1] |
| IC50 HDAC4-9 | Human | >30 µM | [1] |
| Ki HDAC1 | Human | 0.2 nM | [1] |
| Ki HDAC2 | Human | 1.5 nM | [1] |
| EC50 H4K12ac | Cultured Neurons | 7.2 µM | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (45 mg/kg, single IP injection)
| Compartment | Cmax | T1/2 | AUC | Reference |
| Plasma | 17.7 µM | 7.2 hours | 25.6 µM/Lhr | [1] |
| Brain | 0.83 µM | 6.4 hours | 3.9 µM/Lhr | [1] |
Therapeutic Potential in CNS Disorders
The selective inhibition of HDAC1 and HDAC2 by this compound holds therapeutic promise for a variety of CNS disorders.
Neurodegenerative Diseases
In preclinical models of dementia, this compound has been shown to diminish the expression of dementia-related genes in the brain.[2][3] By promoting the expression of genes involved in synaptic plasticity and neuronal survival, this compound may help to counteract the cognitive decline associated with diseases like Alzheimer's and Huntington's.
Mood Disorders
This compound has been utilized in mood-related behavioral models in mice.[1] The underlying rationale is that by enhancing synaptic plasticity and neuronal resilience in brain regions like the hippocampus and prefrontal cortex, this compound may exert antidepressant and anxiolytic effects.
dot
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in the context of CNS disorders.
In Vitro HDAC Enzyme Activity Assay
This protocol is for determining the IC50 of this compound against HDAC1 and HDAC2.
-
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound stock solution in DMSO
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the wells.
-
Add the recombinant HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Western Blot for Histone Acetylation in Brain Tissue
This protocol is for assessing the in vivo target engagement of this compound by measuring histone hyperacetylation in the brain.
-
Materials:
-
Brain tissue from this compound-treated and vehicle-treated animals
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Homogenize brain tissue in histone extraction buffer and isolate the nuclear fraction.
-
Extract histones using an acid extraction method.
-
Determine the protein concentration of the histone extracts.
-
Prepare protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
-
dot
Behavioral Assays
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Administer this compound or vehicle to the mice at a predetermined time before the test.
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the session with a video camera.
-
Score the last 4 minutes of the session for time spent immobile (floating with only minor movements to keep the head above water).
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
-
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm). Two sets of identical objects and one novel object.
-
Procedure:
-
Habituation: Allow each mouse to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization): Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index in the this compound-treated group indicates improved recognition memory.
-
Conclusion
This compound represents a promising therapeutic agent for CNS disorders due to its potent and selective inhibition of HDAC1 and HDAC2, and its ability to penetrate the brain. The preclinical data suggest that this compound can modulate gene expression pathways central to neuronal health and function. The experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic potential of this compound and other selective HDAC1/2 inhibitors in a variety of CNS disease models. Further research is warranted to fully elucidate the clinical utility of this compound.
References
BRD-6929: A Technical Guide to its Applications in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective, brain-penetrant small molecule inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1] Epigenetic modifications, such as histone acetylation, are crucial for the regulation of gene expression, and their dysregulation is implicated in a variety of diseases, including neurological disorders and cancer.[[“]] HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, leading to a more open chromatin state and altered gene expression. This technical guide provides an in-depth overview of this compound, its mechanism of action, applications in epigenetic research, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its effects by binding to the active site of HDAC1 and HDAC2, preventing them from deacetylating their histone and non-histone protein substrates. This inhibition leads to an accumulation of acetylated histones, particularly on H2B, H3K9, and H4K12, which has been observed both in vitro in primary neuronal cell cultures and in vivo in mouse brains.[1] The increased acetylation of histone tails neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed chromatin structure, making gene promoters more accessible to transcription factors and the transcriptional machinery, ultimately leading to changes in gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Ki |
| HDAC1 | 1 nM[1] | 0.2 nM[1] |
| HDAC2 | 8 nM | 1.5 nM |
| HDAC3 | 458 nM | Not Reported |
Table 2: Cellular Effects of this compound
| Assay | Cell Type | Treatment | Effect |
| Histone Acetylation | Primary Neuronal Cultures | 1-10 µM for 6 hours | Significant increase in H2B acetylation |
| Histone Acetylation | Cultured Neurons | 1-20 µM for 24 hours | Dose-dependent increase in H4K12 acetylation (EC50 = 7.2 µM) |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Brain | Plasma |
| Cmax | 0.83 µM | Not Reported |
| T1/2 | 6.4 hours | Not Reported |
| AUC | 3.9 µM/L*hr | Not Reported |
| Efficacy | Treatment | Effect |
| Histone Acetylation | 45 mg/kg intraperitoneal injection for 10 days | 1.5- to 2.0-fold increase in acetylation in various brain regions |
Key Applications in Epigenetic Research
Neuroscience and Mood-Related Behavioral Models
Given its brain-penetrant nature and its ability to modulate histone acetylation in the central nervous system, this compound is a valuable tool for neuroscience research. Altered HDAC expression, particularly of HDAC2, has been implicated in mood disorders such as major depressive disorder and bipolar disorder. HDAC inhibitors have shown antidepressant-like effects in animal models by promoting neurogenesis and enhancing synaptic plasticity. This compound can be utilized to investigate the role of HDAC1 and HDAC2 in the pathophysiology of these disorders and to explore their potential as therapeutic targets.
Signaling Pathway: HDAC1/2 Inhibition in Neuronal Function
Caption: Inhibition of HDAC1/2 by this compound leads to histone hyperacetylation and enhanced gene expression, promoting synaptic plasticity and neurogenesis.
HIV Latency Reactivation
A major obstacle in eradicating HIV is the persistence of latent viral reservoirs. HDACs, particularly HDAC1 and HDAC2, are recruited to the HIV long terminal repeat (LTR) promoter, leading to histone deacetylation, chromatin condensation, and transcriptional repression of the viral genome. This compound has been shown to potentiate the efficacy of other latency-reversing agents, such as the PKC agonist gnidimacrin, in reactivating latent HIV-1. This makes it a critical research tool for studying the "shock and kill" strategy for HIV eradication.
Signaling Pathway: this compound in HIV Latency Reversal
References
In Vitro Characterization of BRD-6929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective, brain-penetrant small molecule inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[2][3] Inhibition of HDAC1 and HDAC2 by this compound leads to hyperacetylation of histones, which in turn modulates gene expression, resulting in various cellular effects, including cell cycle arrest, differentiation, and apoptosis.[4] This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activities, along with detailed protocols for its evaluation.
Biochemical Characterization
The primary biochemical activity of this compound is the direct inhibition of HDAC1 and HDAC2 enzymatic activity. This has been quantified through various assays measuring its half-maximal inhibitory concentration (IC50) and binding affinity (Ki).
Enzymatic Inhibition and Binding Affinity
This compound demonstrates high potency against HDAC1 and HDAC2, with significantly less activity against other HDAC isoforms.
| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC4-9 | Reference |
| IC50 (nM) | 1 | 8 | 458 | >30,000 | [1] |
| Ki (nM) | <0.2 | 1.5 | 270 | - | |
| T1/2 (min) | >2400 | >4800 | 1200 | - |
Cellular Characterization
In cellular contexts, this compound treatment leads to an increase in histone acetylation and can induce antiproliferative effects in various cell lines.
Cellular Histone Acetylation
Treatment of primary neuronal cell cultures with this compound results in a dose-dependent increase in the acetylation of histone H4 at lysine (B10760008) 12 (H4K12ac) and an increase in histone H2B acetylation.
| Cell Type | Treatment | Effect | EC50 (µM) | Reference |
| Primary Neuronal Cultures | This compound (1-20 µM; 24 hours) | Increased H4K12 acetylation | 7.2 | |
| Primary Neuronal Cultures | This compound (1-10 µM; 6 hours) | Increased H2B acetylation | - | |
| Striatum Primary Cultures | This compound (10 µM) | Increased H4K12 acetylation | - |
Antiproliferative Activity
This compound has been shown to exhibit antiproliferative activities in cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
| HCT116 (Human Colon Carcinoma) | - | |
| HMEC (Human Mammary Epithelial Cells) | - | |
| Jurkat (Human T-cell Leukemia) | 0.04 |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of HDAC1 and HDAC2, leading to an accumulation of acetylated histones. This alters chromatin structure, making it more accessible to transcription factors and resulting in the altered expression of genes that regulate various cellular processes.
Experimental Protocols
Biochemical HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from a general fluorometric HDAC assay and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the this compound dilutions.
-
Initiate the reaction by adding the HDAC fluorometric substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Cellular Histone Acetylation Assay (Western Blot)
This protocol describes how to measure changes in histone acetylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative change in histone acetylation.
Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro characterization of an HDAC inhibitor like this compound.
References
Methodological & Application
BRD-6929: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1][2] Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally causing transcriptional repression.[3] By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, which relaxes the chromatin structure and alters gene expression. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a valuable tool for oncology research and drug development.[3]
These application notes provide detailed methodologies for utilizing this compound in cell culture experiments, including protocols for assessing its biological activity and elucidating its mechanism of action.
Mechanism of Action
This compound functions by binding to the active site of HDAC1 and HDAC2, preventing the deacetylation of their substrates. This inhibition leads to an accumulation of acetylated histones, which neutralizes the positive charge of lysine residues and weakens their interaction with the negatively charged DNA backbone. The resulting "open" chromatin conformation allows for the binding of transcription factors and other regulatory proteins, leading to the altered expression of genes that can govern cellular processes such as proliferation and survival.
References
Application Notes and Protocols: Preparation of BRD-6929 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BRD-6929, a potent and selective inhibitor of class I histone deacetylases (HDACs) HDAC1 and HDAC2.
Introduction
This compound is a small molecule inhibitor targeting HDAC1 and HDAC2, enzymes that play a crucial role in the epigenetic regulation of gene expression. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in cell-based assays, biochemical assays, and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.
Materials and Equipment
-
This compound powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 351.42 g/mol | [1][2][3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Solubility in DMSO | 5 mg/mL (14.23 mM) to 25 mg/mL (71.14 mM) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
4.1. Pre-Preparation:
-
Ensure all equipment is clean and sterile.
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation, as moisture can affect the solubility and stability of the compound.
-
Wear appropriate PPE throughout the procedure.
4.2. Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh out 3.51 mg of this compound powder.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mM x 0.001 L x 351.42 g/mol = 3.51 mg
-
-
Transfer the weighed powder into a sterile microcentrifuge tube.
4.3. Dissolving the Compound:
-
Add 1 mL of anhydrous/high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
4.4. Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
This compound is a chemical compound for research use only. Handle with care and avoid direct contact with skin, eyes, and clothing.
-
DMSO is a penetrant and can carry other substances through the skin. Always wear gloves when handling DMSO-containing solutions.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
Application Notes and Protocols for in vivo Administration of BRD-6929 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, in mouse models. This document includes detailed protocols for administration, target engagement assessment, and evaluation of behavioral outcomes, along with key quantitative data and visualizations to facilitate experimental design and execution.
Introduction to this compound
This compound is a brain-penetrant small molecule that selectively inhibits HDAC1 and HDAC2 with high affinity.[1] Its mechanism of action involves the inhibition of the deacetylase activity of these enzymes, leading to an increase in histone acetylation and subsequent modulation of gene expression.[1][2] Due to its role in epigenetic regulation, this compound is a valuable tool for investigating the therapeutic potential of HDAC1/2 inhibition in various disease models, particularly those related to neurological and psychiatric disorders.[1]
Mechanism of Action
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes a more open chromatin state, allowing for the transcription of genes that may be silenced in disease states.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency of this compound[1]
| Target | IC₅₀ (nM) | Kᵢ (nM) |
| HDAC1 | 1 | 0.2 |
| HDAC2 | 8 | 1.5 |
| HDAC3 | 458 | 270 |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (45 mg/kg, single i.p. dose)
| Compartment | Cₘₐₓ (µM) | T½ (hours) | AUC (µM/L*hr) |
| Plasma | 17.7 | 7.2 | 25.6 |
| Brain | 0.83 | 6.4 | 3.9 |
Table 3: In Vivo Administration Parameters for this compound in Mouse Models
| Parameter | Details |
| Dosage Range | 22.5 - 45 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Vehicle | 2% DMSO, 49% PEG400, and 49% saline solution |
| Treatment Schedule | Daily for 10-14 days |
Experimental Protocols
Detailed protocols for the in vivo administration of this compound and subsequent analysis are provided below.
Preparation and Administration of this compound
This protocol describes the preparation and intraperitoneal administration of this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Preparation of Vehicle:
-
In a sterile tube, prepare the vehicle solution by mixing 2% DMSO, 49% PEG400, and 49% sterile saline. For example, to prepare 1 ml of vehicle, mix 20 µl of DMSO, 490 µl of PEG400, and 490 µl of saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Preparation of this compound Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Dissolve the this compound powder in the vehicle to achieve the final desired concentration (e.g., 3 mg/ml for a 22.5 mg/kg dose in a 25g mouse with an injection volume of 7.5 ml/kg).
-
Ensure the compound is completely dissolved. Gentle warming and vortexing may be required. Prepare the dosing solution fresh daily.
-
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
For the control group, administer an equivalent volume of the vehicle solution.
-
Caption: Workflow for this compound administration.
Assessment of Target Engagement: Western Blot for Histone Acetylation
This protocol details the procedure for measuring changes in histone acetylation in mouse brain tissue following this compound treatment, a key indicator of target engagement.
Materials:
-
Mouse brain tissue (e.g., cortex, hippocampus)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples for 5-10 minutes at 95°C.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a 15% SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the acetyl-histone signal to the total histone signal.
-
Efficacy Evaluation: Behavioral Assays
This compound has been investigated for its effects on mood-related behaviors. The following are standard protocols for relevant behavioral tests in mice.
The FST is used to assess antidepressant-like activity.
Materials:
-
Cylindrical container (e.g., 25 cm high, 15 cm diameter)
-
Water (23-25°C)
-
Video recording system
Procedure:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or hind limbs.
-
Gently place the mouse into the water.
-
Record the session for 6 minutes.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.
-
After the test, remove the mouse, dry it, and return it to its home cage.
The NOR test is used to evaluate learning and memory.
Materials:
-
Open field arena (e.g., 50x50x50 cm)
-
Two identical objects (familiar objects)
-
One novel object
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.
-
Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates successful memory of the familiar object. Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Caption: Experimental workflow.
Safety and Toxicology
Currently, there is no publicly available information on the maximum tolerated dose (MTD) of this compound in mice. The reported studies at doses of 22.5 mg/kg and 45 mg/kg suggest that the compound is well-tolerated, with no significant changes in body weight or overt signs of toxicity observed. However, researchers should perform their own dose-finding and toxicity studies to determine the optimal and safe dose range for their specific mouse strain and experimental conditions. As with other HDAC inhibitors, potential side effects should be monitored.
Conclusion
This compound is a valuable research tool for studying the in vivo effects of selective HDAC1 and HDAC2 inhibition. The protocols and data presented in these application notes provide a solid foundation for designing and conducting experiments in mouse models to explore the therapeutic potential of this compound in various disease contexts. Careful adherence to these protocols will help ensure the generation of robust and reproducible data.
References
BRD-6929 Application Notes and Protocols for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent, selective, and brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, an epigenetic modification that relaxes chromatin structure and alters gene expression.[2] This mechanism has shown promise in modulating neuroplasticity and has been investigated for its potential therapeutic effects in mood-related disorders.[2][3] These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for utilizing this compound in rodent behavioral studies.
Mechanism of Action
This compound selectively inhibits HDAC1 and HDAC2, leading to the hyperacetylation of histones. This epigenetic modification results in a more open chromatin structure, allowing for the transcription of genes that may be silenced in certain pathological states. In the context of behavioral neuroscience, this modulation of gene expression in key brain regions is thought to underlie the observed effects on mood and behavior.[2]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Recommended Dosages
The recommended dosage of this compound for behavioral studies in mice is primarily based on preclinical research. The table below summarizes the dosages used in key studies.
| Animal Model | Dosage | Route of Administration | Duration of Treatment | Observed Effects | Reference |
| C57BL/6J Mice | 45 mg/kg | Intraperitoneal (i.p.) | 10 days | Attenuated amphetamine-induced hyperlocomotion, decreased immobility in the forced swim test, increased histone acetylation in the brain. | Schroeder et al., 2013[2] |
| Aged Mice | 22.5 mg/kg | Intraperitoneal (i.p.) | 14 days | Improved age-related phenotypes. | de Ligt et al., 2023[4] |
Note: It is recommended to perform dose-response studies to determine the optimal dosage for specific behavioral paradigms and animal models.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Amphetamine-Induced Hyperlocomotion
This test is used to assess the effects of this compound on psychostimulant-induced locomotor activity, a model relevant to the study of mood stabilizers.
Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically track movement.[5]
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Place each mouse individually into the center of the open field arena and allow for a 30-60 minute habituation period to the new environment.[6][7]
-
Drug Administration:
-
Administer this compound (e.g., 45 mg/kg, i.p.) or vehicle daily for the duration of the treatment period (e.g., 10 days).
-
On the test day, administer the final dose of this compound or vehicle.
-
-
Amphetamine Challenge: 30-60 minutes after the final this compound/vehicle injection, administer d-amphetamine (e.g., 2-3.5 mg/kg, i.p.).[2][8]
-
Data Collection: Immediately place the mouse back into the open field arena and record locomotor activity for 60-90 minutes.[5]
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the locomotor activity between the this compound treated group and the vehicle-treated group.
Forced Swim Test (FST)
The FST is a widely used assay to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical tank (e.g., 20 cm in diameter, 40 cm in height) filled with water to a depth of 15-20 cm.[3][9]
-
The water temperature should be maintained at 23-25°C.[9]
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 45 mg/kg, i.p.) or vehicle daily for the duration of the treatment period.
-
Test Session: On the final day of treatment, 30-60 minutes after the last injection, gently place each mouse into the water-filled cylinder for a 6-minute session.[3][10]
-
Data Collection: Videotape the session for later analysis.
-
Data Analysis: Score the last 4 minutes of the 6-minute session. The primary measure is the duration of immobility, defined as the time the mouse spends floating or making only minimal movements necessary to keep its head above water.[3][10] A decrease in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow Diagram
Caption: General experimental workflow.
Conclusion
This compound is a valuable tool for investigating the role of HDAC1 and HDAC2 in behavioral models. The provided dosages and protocols, based on published literature, offer a solid foundation for researchers. It is crucial to carefully consider the specific research question and animal model to optimize experimental parameters. Further research into the downstream gene targets of this compound will continue to elucidate its precise mechanism of action in modulating behavior.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Selective HDAC 1/2 Inhibitor Modulates Chromatin and Gene Expression in Brain and Alters Mouse Behavior in Two Mood-Related Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. b-neuro.com [b-neuro.com]
- 6. pnas.org [pnas.org]
- 7. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. Video: The Mouse Forced Swim Test [jove.com]
Application Notes and Protocols for BRD-6929 in Chromatin Immunoprecipitation (ChIP) Assays
Introduction
BRD-6929 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from histone proteins, HDACs promote a condensed chromatin state, leading to transcriptional repression.[2] Inhibition of HDAC1 and HDAC2 by this compound leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more open chromatin structure and the activation of gene expression.[1][2]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA in their native cellular context. When used in conjunction with this compound, ChIP assays can be employed to probe the genome-wide landscape of histone acetylation changes induced by this inhibitor. This allows researchers to identify specific genomic loci where this compound treatment leads to increased histone acetylation, thereby elucidating its mechanism of action and identifying its downstream gene targets.
These application notes provide a comprehensive protocol for utilizing this compound in ChIP assays to study its effects on histone acetylation.
Mechanism of Action: HDAC Inhibition by this compound
This compound specifically targets the catalytic activity of HDAC1 and HDAC2.[1] By inhibiting these enzymes, the equilibrium between histone acetylation and deacetylation is shifted towards acetylation. This results in the accumulation of acetyl groups on the lysine (B10760008) residues of histone tails, particularly on histones H2B, H3, and H4.[1] Increased histone acetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery, ultimately resulting in increased gene expression at specific loci.
Mechanism of this compound action.
Data Presentation
The following tables summarize representative quantitative data obtained from ChIP-qPCR experiments using this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) |
| HDAC1 | 1 | 0.2 |
| HDAC2 | 8 | 1.5 |
Data represents the concentration of this compound required to inhibit 50% of the enzyme activity (IC50) and the binding affinity (Ki).[1]
Table 2: Effect of this compound on Histone Acetylation in Cultured Neurons
| Treatment | Histone Mark | Fold Increase vs. Vehicle | EC50 (µM) |
| This compound (1-10 µM, 6h) | H2B acetylation | Significant Increase | - |
| This compound (1-20 µM, 24h) | H4K12 acetylation | Dose-dependent | 7.2 |
This table shows the observed increase in specific histone acetylation marks in primary neuronal cell cultures following treatment with this compound.[1]
Table 3: Representative ChIP-qPCR Data for this compound Treatment
| Treatment Group | Target Gene Promoter | Enrichment (Fold Change vs. IgG) | Negative Control Locus | Enrichment (Fold Change vs. IgG) |
| Vehicle Control (DMSO) | Gene X | 4.5 | Intergenic Region | 1.2 |
| This compound (5 µM) | Gene X | 22.8 | Intergenic Region | 1.3 |
| This compound (10 µM) | Gene X | 45.2 | Intergenic Region | 1.1 |
This table provides hypothetical, yet expected, results from a ChIP-qPCR experiment demonstrating a dose-dependent enrichment of a specific histone acetylation mark at a target gene promoter after treatment with this compound.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Protocol for this compound
This protocol outlines the key steps for performing a ChIP assay to investigate the effect of this compound on histone acetylation.
ChIP experimental workflow.
Materials
-
This compound (prepared in DMSO)
-
Cell culture reagents
-
Formaldehyde (37%)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Chromatin shearing buffer
-
Antibody against specific acetylated histone (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys12))
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents
Procedure
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for an appropriate duration (e.g., 6-24 hours). Optimal concentration and time should be determined empirically for the specific cell type and target of interest.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Preparation:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei and resuspend in a chromatin shearing buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-800 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined for each cell type.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads.
-
Add the specific antibody against the acetylated histone of interest or a control IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Downstream Analysis:
-
The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Data Analysis for ChIP-qPCR
The results of ChIP-qPCR are typically expressed as "percent input" or "fold enrichment" over a negative control region or IgG control.
-
Percent Input: This method normalizes the amount of immunoprecipitated DNA to the amount of starting chromatin (input).
-
% Input = 2^(-ΔCt[normalized ChIP]) * 100
-
Where ΔCt[normalized ChIP] = Ct[ChIP] - (Ct[Input] - Log2(Input Dilution Factor))
-
-
Fold Enrichment: This method compares the signal from a specific locus to a negative control locus.
-
Fold Enrichment = 2^(-ΔΔCt)
-
Where ΔΔCt = (Ct[ChIP] - Ct[Input])_target_locus - (Ct[ChIP] - Ct[Input])_negative_locus
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low ChIP Signal | Ineffective this compound treatment | Confirm the activity of this compound by Western blot for global histone acetylation. Optimize the concentration and treatment duration. |
| Insufficient starting material | Increase the number of cells per immunoprecipitation. | |
| Poor antibody quality | Use a ChIP-validated antibody. Titrate the antibody concentration. | |
| High Background | Incomplete cell lysis | Ensure efficient cell lysis and chromatin release. |
| Insufficient washing | Increase the number or duration of washes. | |
| Over-crosslinking | Optimize the formaldehyde cross-linking time (typically 5-15 minutes). | |
| Inconsistent Results | Variation in chromatin shearing | Ensure consistent shearing across all samples by running a gel to check fragment size. |
| Cell confluency variation | Start with a consistent cell number and confluency. |
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of HDAC1 and HDAC2 in chromatin biology and gene regulation.
References
Application Notes and Protocols for BRD-6929 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] HDACs play a crucial role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from histone and non-histone proteins.[2] In the nervous system, the balance of histone acetylation is critical for neuronal development, synaptic plasticity, and survival.[3][4] Inhibition of HDAC1 and HDAC2 has been shown to have neuroprotective effects and to promote neuronal differentiation.[5] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its effects on neuronal viability, neurite outgrowth, and synaptic protein expression.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. This inhibition leads to an increase in the acetylation of histones, particularly at the promoter regions of specific genes, which "relaxes" the chromatin structure and allows for transcriptional activation. Increased histone acetylation can lead to the expression of genes involved in neuroprotection, such as p21, and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 | Ki | Reference |
| HDAC1 | 1 nM | 0.2 nM | |
| HDAC2 | 8 nM | 1.5 nM | |
| HDAC3 | 458 nM | Not Reported | |
| HDAC4-9 | >30 µM | Not Reported |
Table 2: Effective Concentrations of this compound in Primary Neuronal Cultures
| Effect | Concentration Range | Treatment Duration | Downstream Assay | Reference |
| Increased H2B acetylation | 1-10 µM | 6 hours | Western Blot | |
| Dose-dependent increase in H4K12 acetylation | 1-20 µM | 24 hours | Western Blot | |
| Neuroprotection against oxidative stress | 1-10 µM (general HDACi) | 2-24 hours | Viability Assays | |
| Promotion of neurite outgrowth | 1 µM (HDAC2 specific inhibitor) | 3-4 days | Immunocytochemistry |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate-E medium
-
Papain (2 mg/mL)
-
Complete Neurobasal Plus medium (supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
Procedure:
-
Plate Coating:
-
Coat culture plates with 50 µg/mL poly-D-lysine in sterile water for 1 hour at 37°C.
-
Wash plates three times with sterile water and allow to dry completely.
-
Coat the poly-D-lysine treated plates with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before use.
-
-
Neuron Isolation:
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Enzymatically digest the tissue with 2 mg/mL papain in Hibernate-E medium for 30 minutes at 30°C with gentle shaking every 5 minutes.
-
Stop the digestion by adding complete Hibernate-E medium and centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal Plus medium and gently triturate with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 25,000 cells/well for a 96-well plate) in pre-warmed complete Neurobasal Plus medium.
-
Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Perform a half-media change every 3-4 days.
-
Protocol 2: this compound Treatment of Primary Neurons
Materials:
-
Primary neuron cultures (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Neurobasal Plus medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in complete Neurobasal Plus medium to the desired final concentrations (e.g., 0.1, 1, 10, 20 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
On the desired day in vitro (DIV), typically between DIV 4 and DIV 7, perform a half-media change, replacing the old medium with the medium containing the appropriate concentrations of this compound or vehicle.
-
Incubate the treated cultures for the desired duration (e.g., 6, 24, 48, or 72 hours) depending on the downstream application.
Protocol 3: Neuronal Viability/Neuroprotection Assay
This protocol describes how to assess the neuroprotective effects of this compound against an oxidative stressor using an MTT assay.
Materials:
-
This compound treated primary neurons in a 96-well plate
-
Oxidative stressor (e.g., hydrogen peroxide or homocysteic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Pre-treat primary neurons with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induce oxidative stress by adding the chosen stressor (e.g., 5 mM homocysteic acid) to the culture medium for 24 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and incubate for at least 1 hour at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Neurite Outgrowth Assay
This protocol details a method to quantify neurite outgrowth using immunocytochemistry and automated image analysis.
Materials:
-
This compound treated primary neurons on coverslips or in 96-well imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope with image analysis software
Procedure:
-
Culture and treat primary neurons with this compound as described in Protocols 1 and 2 for an appropriate duration (e.g., 72 hours).
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of branches, and number of neurites per cell.
Protocol 5: Synaptic Marker Expression Analysis
This protocol describes the analysis of synaptic protein expression using immunocytochemistry.
Materials:
-
This compound treated primary neurons on coverslips or in 96-well imaging plates
-
Fixation, permeabilization, and blocking buffers as in Protocol 4
-
Primary antibodies against pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) markers
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Confocal microscope
Procedure:
-
Culture and treat primary neurons with this compound for a duration sufficient to allow for synapse formation and maturation (e.g., 7-14 days).
-
Follow the immunocytochemistry steps (fixation, permeabilization, blocking, and antibody incubations) as described in Protocol 4.
-
Use primary antibodies specific for synaptic markers (e.g., anti-Synapsin-1 and anti-PSD-95).
-
Use corresponding fluorescently labeled secondary antibodies with distinct emission spectra.
-
Acquire high-resolution images using a confocal microscope.
-
Analyze the images to quantify the number, density, and colocalization of pre- and post-synaptic puncta along dendrites.
Visualizations
Signaling Pathway of this compound in Neurons
Caption: Putative signaling pathway of this compound in primary neurons.
Experimental Workflow for Assessing Neuroprotective Effects of this compound
Caption: Workflow for a neuroprotection experiment using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Immunocytochemistry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Emerging Neuroprotective Strategies: Unraveling the Potential of HDAC Inhibitors in Traumatic Brain Injury Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Brain Penetration of BRD-6929
Audience: Researchers, scientists, and drug development professionals.
Introduction to BRD-6929 and Brain Penetrance
This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2, with IC50 values of 1 nM and 8 nM, respectively[1]. Histone deacetylases remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression[2]. By inhibiting HDAC1 and HDAC2, this compound can result in the hyperacetylation of histones, which alters gene expression and is being investigated for various therapeutic applications, including mood-related behavioral models and cancer[1][3][4].
For any compound targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite for therapeutic efficacy. Assessing brain penetration is a key step in CNS drug discovery[5][6]. The extent of brain penetration is often quantified by the unbound brain-to-plasma concentration ratio (Kp,uu), which is considered the gold standard for measuring BBB penetration as it reflects the concentration of the pharmacologically active, unbound drug at the target site[5][7][8].
These application notes provide a multi-tiered protocol for a comprehensive assessment of this compound brain penetration, incorporating in vitro and in vivo methodologies.
This compound Properties and Data Presentation
Quantitative data from initial assessments and subsequent experiments should be compiled for clear comparison.
Table 1: Known Pharmacokinetic Parameters of this compound This table summarizes existing pharmacokinetic data for this compound following a single 45 mg/kg intraperitoneal injection in mice[1].
| Parameter | Plasma | Brain |
| Cmax (µM) | 17.7 | 0.83 |
| T1/2 (hours) | 7.2 | 6.4 |
| AUC (µM/L*hr) | 25.6 | 3.9 |
Table 2: Template for Experimental Brain Penetration Assessment of this compound This table should be used to summarize data obtained from the protocols described below.
| Parameter | Value | Method | Purpose |
| cLogP | In Silico | Measures lipophilicity, a predictor of passive diffusion[9]. | |
| TPSA (Ų) | In Silico | Polar surface area; lower values are favorable for BBB penetration[9]. | |
| Papp (10⁻⁶ cm/s) | PAMPA-BBB | Measures the rate of passive diffusion across an artificial BBB membrane[10][11]. | |
| Kp | In Vivo Cassette Dosing | Ratio of total drug concentration in brain vs. plasma[12][13]. | |
| fu, brain | In Vitro Brain Homogenate Dialysis | Fraction of unbound drug in the brain[14]. | |
| fu, plasma | In Vitro Plasma Protein Binding Assay | Fraction of unbound drug in plasma. | |
| Kp,uu | Calculated | Unbound brain-to-plasma ratio (Kp * fu, plasma / fu, brain); the gold standard measure[7]. |
Signaling Pathway and Experimental Workflow
3.1. This compound Mechanism of Action
This compound inhibits HDAC1 and HDAC2, preventing the deacetylation of histones. This action keeps the chromatin in a more open state (euchromatin), allowing for gene transcription to occur.
3.2. Experimental Workflow for Brain Penetration Assessment
A tiered approach is recommended, starting with less resource-intensive in vitro methods before proceeding to in vivo studies.
Experimental Protocols
4.1. Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
This assay predicts passive transport across the BBB[10]. It is a cost-effective, high-throughput method for early-stage screening[15].
A. Materials:
-
PAMPA "sandwich" plate system (96-well donor and acceptor plates)[16]
-
BBB-mimetic lipid solution (e.g., porcine brain lipid dissolved in dodecane)[17]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
High and low permeability control compounds
-
DMSO (for stock solutions)
-
96-well UV-Vis spectrophotometer plate reader or LC-MS/MS system
B. Procedure:
-
Prepare Compound Solutions:
-
Coat the Donor Plate Membrane:
-
Carefully pipette 5 µL of the BBB lipid solution onto the membrane of each well in the 96-well donor plate. Ensure the entire membrane surface is coated without puncturing it[17].
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate[17].
-
-
Start the Assay:
-
Add 200 µL of the 500 µM this compound working solution (and controls) to duplicate or triplicate wells of the coated donor plate[17].
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich," ensuring a complete seal[16].
-
Incubate the plate assembly at room temperature for 4-18 hours in a humidity chamber to prevent evaporation[16][17].
-
-
Determine Compound Concentrations:
-
After incubation, separate the donor and acceptor plates.
-
Measure the concentration of this compound in the donor and acceptor wells using a validated LC-MS/MS method or UV-Vis spectrophotometry. Also measure the initial concentration from the working solution (reference plate)[16].
-
C. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq])
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time (in seconds)
-
[C_A] = Compound concentration in the acceptor well
-
[C_eq] = Equilibrium concentration ([C_D]V_D + [C_A]V_A) / (V_D + V_A)
4.2. Protocol 2: In Vivo Pharmacokinetics via Cassette Dosing in Rodents
Cassette dosing involves administering a mixture of several compounds to a single animal, which is a resource-efficient method to determine pharmacokinetic parameters, including the brain-to-plasma ratio (Kp)[12][13][18].
A. Materials:
-
This compound and up to four other test compounds (with distinct molecular weights for LC-MS/MS analysis)
-
Dosing vehicle (e.g., 10% Ethanol, 40% PEG400, 50% DMSO)[18]
-
Blood collection tubes (e.g., heparinized capillaries)
-
Brain harvesting tools
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
B. Procedure:
-
Animal Preparation:
-
Acclimate animals for at least 3 days prior to the study.
-
For serial blood sampling, cannulation of the jugular vein may be performed[20].
-
-
Dosing Solution Preparation:
-
Prepare individual stock solutions (e.g., 10 mg/mL) of each compound in DMSO.
-
Combine the stock solutions and dilute with the final vehicle to achieve the desired concentration for each compound (e.g., 0.4 mg/mL per compound)[18]. The total dose should be low enough to avoid potential drug-drug interactions (e.g., 1-3 mg/kg)[13].
-
-
Compound Administration:
-
Administer the cassette dosing solution to the animals via a single intravenous (IV) or intraperitoneal (IP) injection. Record the precise dose administered based on animal body weight.
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0.25, 1, 3, 6, and 24 hours post-dose)[13].
-
At a terminal time point (e.g., 1 or 3 hours), euthanize the animals via an approved method (e.g., CO2 chamber)[13].
-
Immediately collect a terminal blood sample (e.g., via cardiac puncture) and harvest the whole brain.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Weigh the brain tissue and homogenize it in a fixed volume of PBS (e.g., 1:4 w/v)[19].
-
Extract this compound from plasma and brain homogenate samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
-
LC-MS/MS Analysis:
-
Analyze the concentrations of this compound in the plasma and brain homogenate extracts using a validated LC-MS/MS method. A single "cassette standard curve" containing all dosed compounds can be used for quantification[18].
-
C. Data Analysis:
-
Calculate Brain Concentration: The measured concentration in the brain homogenate (ng/mL) must be multiplied by the homogenization dilution factor to get the concentration in the brain tissue (ng/g)[19].
-
Calculate Brain-to-Plasma Ratio (Kp):
-
Kp = C_brain / C_plasma
-
Where C_brain is the total concentration in the brain and C_plasma is the total concentration in plasma at the same time point.
-
-
Calculate Kp,uu (Requires fu,brain and fu,plasma):
-
The unbound fractions in brain (fu,brain) and plasma (fu,plasma) must be determined separately using methods like equilibrium dialysis.
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. HDAC inhibitors: clinical update and mechanism-based potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 7. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 9. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 12. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. paralab.es [paralab.es]
- 16. youtube.com [youtube.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brain Penetrable Histone Deacetylase 6 Inhibitor SW-100 Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
BRD-6929: Application Notes for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective, brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[4] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them attractive therapeutic targets. This compound's selectivity for HDAC1 and HDAC2 makes it a valuable tool for investigating the specific roles of these isoforms in health and disease. These application notes provide detailed information and protocols for the use of this compound in high-throughput screening (HTS) assays.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key metrics for its activity and selectivity.
| Parameter | Value | Target/System | Reference |
| IC50 | 1 nM | HDAC1 | [1] |
| 8 nM | HDAC2 | ||
| 40 nM | HDAC1 | ||
| 100 nM | HDAC2 | ||
| 458 nM | HDAC3 | ||
| >30 µM | HDAC4-9 | ||
| Ki | <0.2 nM | HDAC1 | |
| 1.5 nM | HDAC2 | ||
| 270 nM | HDAC3 | ||
| Half-life (T1/2) | >2400 min | HDAC1 | |
| >4800 min | HDAC2 | ||
| 1200 min | HDAC3 | ||
| EC50 | 7.2 µM | H4K12 acetylation in cultured neurons |
Signaling Pathway
HDAC inhibitors like this compound exert their effects by altering the acetylation state of histones, which in turn modifies chromatin structure and gene expression. The diagram below illustrates the basic mechanism of action.
Caption: Mechanism of this compound action on histone acetylation.
Experimental Protocols
Two primary types of high-throughput screening assays are suitable for identifying and characterizing HDAC inhibitors like this compound: biochemical assays and cell-based assays.
Biochemical High-Throughput Screening Assay (Fluorogenic)
This protocol describes a generic fluorogenic assay to measure the enzymatic activity of recombinant HDAC1 or HDAC2 and the inhibitory potential of test compounds.
Workflow Diagram:
Caption: Workflow for a fluorogenic biochemical HTS assay.
Materials:
-
Recombinant human HDAC1 or HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound (as a positive control)
-
Test compounds library
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense test compounds and this compound (e.g., in a 10-point dose response) into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Enzyme Addition: Dilute the HDAC enzyme to its working concentration in cold assay buffer. Add the diluted enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Development: Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Development Incubation: Incubate for 15 minutes at 37°C.
-
Detection: Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive (no inhibition) and negative (e.g., high concentration of this compound) controls. Determine IC50 values for active compounds.
Cell-Based High-Throughput Screening Assay (Histone Acetylation)
This protocol outlines a cell-based assay to measure the ability of compounds to increase histone acetylation in a cellular context.
Workflow Diagram:
Caption: Workflow for a cell-based HTS assay measuring histone acetylation.
Materials:
-
Human cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound (as a positive control)
-
Test compounds library
-
384-well clear-bottom, black-walled plates
-
Cell-based HDAC activity assay kit (e.g., luminescent or fluorescent kits that measure the acetylation of a specific histone lysine residue)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add test compounds and a dilution series of this compound to the cells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the cells for a sufficient period to allow for changes in histone acetylation (e.g., 6-24 hours).
-
Assay Protocol: Follow the manufacturer's instructions for the chosen cell-based HDAC assay kit. This typically involves cell lysis followed by the addition of reagents that generate a luminescent or fluorescent signal proportional to the level of histone acetylation.
-
Detection: Measure the signal using a plate reader.
-
Data Analysis: Normalize the data to cell viability if necessary. Calculate the fold-change in histone acetylation for each test compound relative to the negative control. Determine EC50 values for active compounds.
Conclusion
This compound is a highly potent and selective inhibitor of HDAC1 and HDAC2, making it an invaluable research tool for dissecting the roles of these enzymes in biological processes and for validating high-throughput screening assays. The provided protocols offer a framework for the use of this compound as a control compound in both biochemical and cell-based screens for the discovery of novel HDAC inhibitors. Researchers should optimize the specific conditions for their particular assay system to ensure robust and reproducible results.
References
Application Notes: Detecting Histone Acetylation and Downstream Effects of JQ1 Treatment
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of the BET (Bromodomain and Extra-Terminal) inhibitor, JQ1, on histone acetylation and the expression of the key downstream target, c-Myc.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone acetylation is a critical epigenetic modification involved in the regulation of gene expression. Acetyl groups are added to lysine (B10760008) residues on histone tails by Histone Acetyltransferases (HATs), neutralizing their positive charge and creating a more relaxed chromatin structure that is permissive for transcription.[1][2][3][4] This "open" chromatin state is recognized by specific protein modules, including bromodomains.
The BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are crucial "readers" of these acetylation marks.[5] They bind to acetylated lysine residues on histones and recruit transcriptional machinery to activate target gene expression.[4][5] BRD4, in particular, is a key transcriptional regulator that plays a significant role in the expression of oncogenes, such as c-Myc.[5][6][7][8]
JQ1 is a potent and selective small-molecule inhibitor of the BET family of proteins.[5][9] It functions by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, thereby displacing them from chromatin.[5][10] This action prevents the recruitment of transcriptional machinery and leads to the downregulation of BET target genes, including c-Myc.[6][7][11] While JQ1's primary mechanism is not the direct inhibition of histone acetylation or deacetylation, examining histone acetylation levels is a valuable quality control, and monitoring the downregulation of c-Myc serves as a direct indicator of JQ1's biological activity.[6][12]
Signaling Pathway of JQ1 Action
Histone Acetyltransferases (HATs) add acetyl groups to histone tails, creating binding sites for BET proteins like BRD4. BRD4 then recruits the transcriptional machinery, leading to the expression of target genes such as c-Myc. JQ1 competitively binds to the bromodomains of BRD4, preventing it from associating with acetylated histones. This displacement leads to the transcriptional repression of c-Myc and its downstream targets, resulting in effects like cell cycle arrest and reduced proliferation in susceptible cancer cells.[6][7][12]
Experimental Protocols
Cell Culture and JQ1 Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HeLa, MM.1S, or other cancer cell lines sensitive to JQ1) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
JQ1 Preparation: Prepare a stock solution of JQ1 (e.g., 10 mM in DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration. A common effective concentration is 500 nM.[6][10]
-
Treatment: Treat cells with JQ1 or a vehicle control (an equivalent volume of DMSO) for a specified duration. A 24-hour treatment period is often sufficient to observe effects on c-Myc expression.[10][12]
-
Cell Harvest: After incubation, wash cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization and collect them in a microcentrifuge tube.
Histone Extraction (Acid Extraction Method)
This method enriches for histone proteins, which are highly basic.
-
Cell Lysis: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, and 1x protease inhibitor cocktail). Incubate on ice for 10 minutes with gentle vortexing to lyse the cell membranes.
-
Nuclei Isolation: Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant (cytoplasmic fraction).
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N Hydrochloric Acid (HCl) or 0.4 N Sulfuric Acid (H₂SO₄). Incubate overnight at 4°C with gentle rotation.
-
Histone Precipitation: Centrifuge at 6,500 x g for 10 minutes at 4°C. Carefully transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubating on ice for at least 1 hour.
-
Wash: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Wash the pellet twice with ice-cold acetone. Air-dry the pellet for 10-20 minutes.
-
Resuspension: Resuspend the histone pellet in deionized water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a compatible protein assay, such as the Bradford assay. Note: BCA assays are not compatible with the acidic buffers used in histone extraction.
Western Blot Protocol
-
Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histone proteins.[13][14] Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane.[13][15] Perform the transfer at 100V for 60-90 minutes in a wet transfer system or according to the manufacturer's protocol for semi-dry systems.
-
Membrane Staining (Optional): Briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with TBST.
-
Blocking: Block the membrane with 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13][16] BSA is often preferred for phospho- or acetyl-specific antibodies to reduce background.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in the blocking buffer.
| Target Protein | Suggested Antibody | Loading Control For |
| Acetyl-Histone H3 (Lys9/14) | Rabbit anti-Acetyl-H3 (K9/K14) | Histone Acetylation |
| Acetyl-Histone H4 | Rabbit anti-Acetyl-H4 | Histone Acetylation |
| Total Histone H3 | Rabbit or Mouse anti-H3 | Histone Loading |
| c-Myc | Rabbit or Mouse anti-c-Myc | JQ1 Activity Marker |
| β-Actin | Mouse anti-β-Actin | Total Protein Loading |
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system or X-ray film.
Data Presentation and Interpretation
Experimental Parameters
| Parameter | Description |
| Cell Line | e.g., MM.1S Multiple Myeloma |
| Treatment | (+)-JQ1 |
| Vehicle Control | DMSO |
| JQ1 Concentration | 500 nM |
| Treatment Duration | 24 hours |
Quantitative Western Blot Analysis (Expected Results)
Quantitative analysis should be performed by measuring the band intensity (densitometry) of the target proteins and normalizing them to the appropriate loading control.
| Treatment | Normalized Acetyl-H3 Intensity (vs. Total H3) | Normalized c-Myc Intensity (vs. β-Actin) |
| Vehicle (DMSO) | 1.00 (Baseline) | 1.00 (Baseline) |
| JQ1 (500 nM) | ~1.00 (No significant change expected) | < 0.50 (Significant decrease expected)[6][7] |
Interpretation:
-
c-Myc: A significant reduction in c-Myc protein levels in JQ1-treated cells compared to the vehicle control confirms that the inhibitor is biologically active and is effectively repressing its target genes.[6][7][11]
-
Acetylated Histones (Ac-H3, Ac-H4): JQ1 displaces readers of histone acetylation but does not inhibit the writers (HATs) or erasers (HDACs). Therefore, a significant change in global histone acetylation levels is not the expected primary outcome. These markers serve to monitor the general epigenetic state of the cells.
-
Loading Controls (Total H3, β-Actin): These bands should be of equal intensity across all lanes, confirming that an equal amount of protein was loaded in each lane. Total H3 is the appropriate control for histone modifications, while β-Actin is suitable for cytosolic or whole-cell lysate proteins like c-Myc.[14]
Experimental Workflow and Troubleshooting
Experimental Workflow Diagram
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Ineffective primary antibody | Use a validated antibody at the recommended dilution.[17] |
| Low protein load | Increase the amount of protein loaded per lane (15-20 µg is typical). | |
| Poor protein transfer | Use a 0.2 µm pore size membrane for small histone proteins.[15] Verify transfer with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time to 1-2 hours or switch blocking agent (e.g., 5% BSA).[17] |
| Primary antibody concentration too high | Decrease the antibody concentration (perform a titration). | |
| Insufficient washing | Increase the number and duration of wash steps.[17] | |
| Non-Specific Bands | Antibody cross-reactivity | Use a more specific antibody. Ensure protease inhibitors were used during extraction. |
| Protein degradation | Handle samples on ice and use fresh protease inhibitors. | |
| Uneven Loading | Inaccurate protein quantification | Use a compatible protein assay (Bradford). Ensure samples are thoroughly mixed before loading. |
| Pipetting errors | Use calibrated pipettes and be careful when loading the gel. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatin profiling in human neurons reveals aberrant roles for histone acetylation and BET family proteins in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
BRD-6929 solubility issues in aqueous media
Welcome to the technical support center for BRD-6929. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, with a particular focus on its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2] Its mechanism of action involves binding to the catalytic domain of HDAC1 and HDAC2, preventing the removal of acetyl groups from histone and non-histone proteins. This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and altered gene expression.[3] This can subsequently induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Q2: What are the known solubility properties of this compound?
A2: this compound is poorly soluble in aqueous solutions and ethanol. It is, however, soluble in dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is fresh, anhydrous DMSO. A stock solution of up to 17 mg/mL can be prepared in DMSO.[2]
Q4: Can I dissolve this compound directly in my aqueous assay buffer?
A4: It is not recommended to dissolve this compound directly in aqueous buffers due to its poor solubility. This can lead to precipitation and an inaccurate final concentration of the compound in your experiment. A concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous buffer.
Q5: How should I store my this compound stock solution?
A5: this compound powder can be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing precipitation or poor solubility of this compound in your aqueous experimental setup.
Problem: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.
Visual Workflow for Troubleshooting Precipitation
A stepwise guide to resolving this compound precipitation issues.
Possible Cause 1: Poor Quality or Old DMSO Stock Solution
-
Troubleshooting Steps:
-
Ensure you are using fresh, anhydrous DMSO to prepare your stock solution. Moisture in DMSO can reduce the solubility of compounds.
-
If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.
-
Possible Cause 2: Inefficient Dilution Technique
-
Troubleshooting Steps:
-
When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Consider warming the aqueous buffer to 37°C before adding the DMSO stock, as this can sometimes improve solubility. However, be mindful of the temperature sensitivity of your experimental system.
-
Possible Cause 3: Final Concentration Exceeds Aqueous Solubility Limit
-
Troubleshooting Steps:
-
The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
If a higher concentration is necessary, you may need to increase the percentage of co-solvent or use other solubilizing agents.
-
Possible Cause 4: Insufficient Co-solvent in the Final Solution
-
Troubleshooting Steps:
-
If your experimental system allows, you can slightly increase the final concentration of DMSO. However, be aware that DMSO concentrations above 0.5-1% can be toxic to some cell lines.
-
Always include a vehicle control with the same final DMSO concentration in your experiment to account for any solvent effects.
-
Possible Cause 5: Lack of appropriate solubilizing agents
-
Troubleshooting Steps:
-
Consider the use of excipients that can enhance the aqueous solubility of this compound. These should be tested for compatibility with your specific assay.
-
Refer to the Experimental Protocols section for detailed methods on using solubilizing agents.
-
Data on this compound Solubility and Formulation
The following tables summarize the known solubility information and example formulations for this compound.
| Solvent | Solubility | Notes |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | |
| DMSO | 17 mg/mL (~48.37 mM) | Use fresh, anhydrous DMSO. |
| Formulation Type | Components | Final Concentration of this compound | Reference |
| In vivo (Injection) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 0.850 mg/mL (2.42 mM) | |
| In vivo (Oral) | 5% DMSO, 95% Corn oil | Not specified | |
| In vitro | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.92 mM) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 17 mg/mL (or your desired stock concentration).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Solubilization of this compound for In Vitro Aqueous Assays using a Co-solvent/Surfactant System
-
Materials:
-
This compound DMSO stock solution (e.g., 17 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or desired aqueous buffer
-
-
Procedure (for a 1 mL final working solution):
-
To 400 µL of PEG300, add 50 µL of the 17 mg/mL this compound DMSO stock solution.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Mix again until the solution is clear.
-
Add 500 µL of ddH₂O or your aqueous buffer to bring the final volume to 1 mL.
-
Use the final solution immediately. This formulation results in a final concentration of 0.85 mg/mL this compound in 5% DMSO, 40% PEG300, and 5% Tween 80.
-
Protocol 3: Solubilization of this compound for In Vitro Aqueous Assays using a Cyclodextrin-based Formulation
-
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. To do this, dissolve 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for up to one week.
-
To prepare a 1 mL working solution of this compound, add 100 µL of a 20.8 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. The final concentration will be ≥ 2.08 mg/mL this compound in 10% DMSO.
-
Visualizations
HDAC1/2 Signaling Pathway and the Effect of this compound
Mechanism of this compound action on the HDAC1/2 signaling pathway.
Experimental Workflow for Preparing this compound for In Vitro Assays
A simplified workflow for preparing this compound for in vitro use.
References
Technical Support Center: Optimizing BRD-6929 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of BRD-6929 for in vitro studies. The FAQs and troubleshooting guides below address specific issues to help ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1][2] Its mechanism of action involves binding to the catalytic site of these enzymes, leading to an increase in the acetylation of histones and other non-histone proteins. This alteration in protein acetylation modulates gene expression, which can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and assay. Based on available data, a starting range of 0.1 µM to 10 µM is advisable. For assessing antiproliferative effects, the GI50 in HCT-116 cells is reported to be 0.11 µM.[2] For observing changes in histone acetylation, concentrations between 1 µM and 10 µM have been shown to be effective in primary neuronal cell cultures.[2]
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time depends on the experimental endpoint.
-
Histone Acetylation: An increase in histone acetylation can be observed as early as 6 hours of treatment.
-
Cell Viability/Cytotoxicity: For assays like MTT, an incubation period of 24 to 72 hours is common to observe significant effects on cell proliferation.
-
Apoptosis and Cell Cycle Analysis: These effects are typically observed after 24 to 48 hours of treatment.
A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the ideal duration for your specific model and research question.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. For long-term storage, the solid compound should be stored at -20°C. The DMSO stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working dilutions for cell culture, ensure the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound on histone acetylation. | 1. Concentration too low: The concentration of this compound may be insufficient for your cell line. 2. Incubation time too short: The treatment duration may not be long enough to see a significant change. 3. Compound degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Increase the concentration: Perform a dose-response experiment with a wider concentration range (e.g., up to 20 µM). 2. Increase incubation time: Extend the treatment duration (e.g., up to 24 hours). 3. Use a fresh stock solution: Prepare a new stock solution of this compound from a fresh vial. |
| High cytotoxicity observed even at low concentrations. | 1. Cell line sensitivity: Your cell line may be particularly sensitive to HDAC1/2 inhibition. 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Use a lower concentration range: Start with nanomolar concentrations and perform a careful dose-response study. 2. Reduce DMSO concentration: Ensure the final DMSO concentration is below 0.1%. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or seeding density can affect results. 2. Inconsistent compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistencies. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and maintain a standardized seeding density. 2. Prepare fresh dilutions: Make fresh dilutions of this compound from a stable stock solution for each experiment. |
| No effect on cell viability or apoptosis. | 1. Cell line resistance: The cell line may be resistant to the apoptotic effects of HDAC1/2 inhibition. 2. Endpoint timing: The time point for the assay may be too early to observe these effects. | 1. Confirm target engagement: First, verify that this compound is increasing histone acetylation in your cell line via Western blot. 2. Extend incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours). |
Quantitative Data for this compound
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 | Assay Conditions |
| HDAC1 | 1 nM - 0.04 µM | Recombinant human enzyme |
| HDAC2 | 8 nM - 0.1 µM | Recombinant human enzyme |
| HDAC3 | 458 nM | Recombinant human enzyme |
Data compiled from multiple sources.
Table 2: Antiproliferative and Cytotoxic Activity of this compound in Human Cell Lines
| Cell Line | Assay Type | Value | Incubation Time |
| HCT-116 (Colon Cancer) | GI50 | 0.11 µM | Not Specified |
| HCT-116 (Colon Cancer) | IC50 (MTT) | 0.5 µM | Not Specified |
| Jurkat (T-cell Leukemia) | CC50 | 12.6 µM | 72 hours |
| Human Mammary Epithelial Cells (HMEC) | IC50 (MTT) | > 50 µM | Not Specified |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.
Protocol 2: Western Blot for Histone Acetylation
This protocol is to detect changes in histone acetylation following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and HDAC inhibitors (e.g., sodium butyrate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 or another loading control (e.g., β-actin) to normalize for protein loading.
Visualizations
Caption: Signaling pathway of this compound action.
References
potential off-target effects of BRD-6929
Topic: Investigating and Mitigating Potential Off-Target Effects of BRD-6929
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and troubleshooting potential off-target effects of this compound, a potent and selective inhibitor of HDAC1 and HDAC2.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound? A1: this compound is a potent, selective, and brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2 with high affinity. Its mechanism of action involves blocking the deacetylation of histone and non-histone proteins, which leads to changes in chromatin structure and gene expression.[1][2]
Q2: How selective is this compound for HDAC1/2 compared to other HDACs? A2: this compound exhibits significant selectivity for HDAC1 and HDAC2. For example, its inhibitory concentration (IC50) against HDAC3 is substantially higher (0.458 µM) compared to HDAC1 (0.001 µM) and HDAC2 (0.008 µM).[3] It shows minimal activity against other HDAC isoforms (HDAC4-9) at concentrations up to 30 µM.[3] This selectivity profile is crucial for attributing observed biological effects to the inhibition of HDAC1/2.
Q3: I am observing a phenotype that is not consistent with published effects of HDAC1/2 inhibition. Could this be an off-target effect? A3: Yes, an unexpected phenotype could be the result of an off-target effect. While this compound is highly selective against other HDACs, all small molecule inhibitors have the potential for off-target interactions.[4][5][6][7] It is critical to perform validation experiments to distinguish between on-target and off-target effects.[8] Strategies include using a structurally unrelated inhibitor targeting HDAC1/2 or a negative control analog of this compound, if available.[8]
Q4: Can the vehicle (e.g., DMSO) be responsible for the unexpected effects I'm seeing? A4: This is a possibility, especially at higher concentrations. The final concentration of DMSO or other organic solvents should be kept low (ideally below 0.1% and not exceeding 0.5%) in all experiments, including vehicle controls.[8][9] If the vehicle control itself elicits a biological response, you should consider reducing its concentration or testing an alternative solvent.[8]
Q5: My experimental results with this compound are inconsistent. What could be the cause? A5: Inconsistency can arise from issues with compound stability, solubility, or degradation.[10] Ensure that stock solutions are prepared correctly, stored properly (protected from light at -20°C or -80°C), and subjected to minimal freeze-thaw cycles.[10] Precipitation upon dilution into aqueous buffers is another common issue; ensuring the final concentration is below the solubility limit is essential for reproducible results.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may indicate off-target effects or other experimental artifacts.
| Problem | Possible Cause | Recommended Action |
| Unexpected Phenotype | The observed effect is due to inhibition of a protein other than HDAC1/2. | 1. Validate the Target: Use a structurally distinct HDAC1/2 inhibitor. An identical phenotype strongly suggests an on-target effect.[8]2. Use a Negative Control: If available, use a structurally similar but biologically inactive analog of this compound.[8]3. Perform a Rescue Experiment: If possible, overexpress a resistant mutant of HDAC1 or HDAC2 to see if the phenotype is reversed. |
| High Background or Non-Specific Effects | The compound is aggregating at the concentration used. | 1. Check for Precipitation: Visually inspect the solution for cloudiness. 2. Lower Concentration: Perform a dose-response curve. Aggregating compounds often have a very steep curve.[8]3. Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt aggregates.[8] |
| Discrepancy Between Biochemical and Cell-Based Assay Potency | Several factors can cause this, including poor cell permeability, drug efflux by cellular pumps (e.g., P-glycoprotein), or high intracellular ATP concentrations for kinase off-targets.[8] | 1. Assess Cell Permeability: Measure the intracellular concentration of this compound.2. Use Efflux Pump Inhibitors: Test if co-incubation with an efflux pump inhibitor alters the observed potency. |
| Effect Diminishes Over Time in Long-Term Experiments | The compound may be unstable in culture media or is being metabolized by the cells. | 1. Check Stability: Assess the stability of this compound in your specific media over the time course of the experiment using methods like HPLC. 2. Replenish Compound: For long-term assays, consider replenishing the media with fresh compound at regular intervals. |
Quantitative Data: this compound Inhibitory Profile
The following table summarizes the in vitro inhibitory activity of this compound against various human HDAC isoforms.
| Target | IC50 | Kᵢ |
| HDAC1 | 1 nM | 0.2 nM |
| HDAC2 | 8 nM | 1.5 nM |
| HDAC3 | 458 nM | Not Reported |
| HDAC4-9 | >30,000 nM | Not Reported |
| Data sourced from MedchemExpress.[3] |
Key Experimental Protocols
Protocol 1: Validating On-Target Effects Using an Orthogonal Inhibitor
Objective: To confirm that an observed phenotype is due to the inhibition of HDAC1/2 and not an off-target effect of this compound's chemical scaffold.
Methodology:
-
Select a structurally unrelated, potent, and selective HDAC1/2 inhibitor (e.g., Romidepsin, though it has a broader class I profile, or another specific compound).
-
Perform a dose-response experiment with both this compound and the orthogonal inhibitor in your assay system (e.g., cell viability, gene expression).
-
As a negative control, include a vehicle-treated group and, if possible, a group treated with a known inactive structural analog of this compound.
-
Carefully compare the phenotype and the potency (e.g., EC50) induced by both active compounds.
-
Interpretation: If both structurally distinct inhibitors produce the same biological effect, it provides strong evidence that the phenotype is a result of on-target HDAC1/2 inhibition.[8]
Protocol 2: Unbiased Off-Target Profiling via Chemical Proteomics
Objective: To identify the direct protein binding partners of this compound in an unbiased manner within a cellular context.
Methodology:
-
Synthesize an affinity-based probe by immobilizing this compound or a close analog onto a solid support (e.g., sepharose beads). A linker should be attached to a position on the molecule that does not interfere with its binding to HDAC1/2.
-
Incubate the affinity matrix with cell lysate or tissue homogenate.
-
In a parallel control experiment, incubate lysate with beads that have not been functionalized or have been blocked with a non-binding molecule.
-
In a competition experiment, pre-incubate the lysate with a high concentration of free (non-immobilized) this compound before adding it to the affinity matrix.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Interpretation: Proteins that are present in the experimental pulldown but absent or significantly reduced in the control and competition experiments are considered potential off-targets. These candidates require further validation.
Visualizations
Caption: On-target pathway of this compound action.
Caption: Experimental workflow for off-target validation.
Caption: Logic diagram for troubleshooting experiments.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
BRD-6929 Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the HDAC1/2 inhibitor, BRD-6929, in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results are a common indicator of compound instability. Degradation of this compound in your experimental solution can lead to a lower effective concentration, producing variable outcomes. It is crucial to assess the stability of this compound under your specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure).
Q2: What are the primary factors that can affect this compound stability in solution?
A2: Several factors can influence the stability of this compound in solution. These include:
-
pH: The amide bond in the benzamide (B126) structure of this compound may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The thiophene (B33073) ring in this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.
-
Light: Thiophene-containing compounds can be photosensitive and may degrade upon exposure to light, particularly UV radiation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Solvent: While DMSO is a common solvent for this compound, its hygroscopic nature can introduce water, potentially leading to hydrolysis. Always use fresh, high-quality DMSO.[1]
Q3: How can I perform a preliminary assessment of this compound stability in my buffer?
A3: A straightforward approach is to prepare a solution of this compound at your working concentration in the desired buffer. Aliquots of this solution should be incubated under your experimental conditions (e.g., 37°C in a cell culture incubator) for various durations (e.g., 0, 2, 6, 12, and 24 hours). At each time point, analyze the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to the parent this compound molecule over time indicates degradation.
Q4: I see new peaks appearing in my HPLC/LC-MS analysis of an aged this compound solution. What could they be?
A4: The appearance of new peaks strongly suggests the formation of degradation products. Given the structure of this compound, these could arise from:
-
Hydrolysis: Cleavage of the amide bond would result in two smaller molecules.
-
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-S-oxides.
-
Photodegradation: Light-induced degradation can result in various photoproducts.
To identify these degradation products, mass spectrometry (MS) is an invaluable tool. By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights and propose potential structures.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤1%, but cell line dependent). Prepare fresh dilutions for each experiment. |
| Loss of biological activity over time in cell culture. | Degradation of this compound in the cell culture medium. | Perform a time-course stability study in your specific cell culture medium at 37°C. Analyze samples by HPLC or LC-MS at various time points to quantify the remaining this compound. Consider replenishing the compound during long-term experiments. |
| Appearance of a yellow tint in the this compound stock solution. | Potential oxidation or photodegradation. | Store stock solutions in amber vials, protected from light, and at the recommended temperature (-80°C for long-term storage in solvent).[1] Prepare fresh stock solutions regularly. |
| Inconsistent peak areas for t=0 samples in stability studies. | Inconsistent solution preparation or injection volume. | Standardize your protocol for solution preparation. Use an internal standard for HPLC/LC-MS analysis to normalize for injection volume variability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions. This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation pathways and degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound powder
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C in a calibrated oven.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) and the solid powder to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by HPLC or LC-MS.
-
Data Analysis: Quantify the decrease in the peak area of the parent this compound and the increase in the peak areas of any new peaks.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound under typical cell culture conditions.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Working Solution Preparation: Prepare a working solution of this compound in your cell culture medium at the final desired concentration.
-
Incubation: Incubate the working solution in the cell culture incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Sample Preparation: At each time point, quench any further degradation by adding an equal volume of cold acetonitrile. This will also precipitate proteins.
-
Analysis: Centrifuge the samples to remove precipitated proteins and analyze the supernatant by HPLC or LC-MS.
-
Data Analysis: Plot the percentage of remaining this compound against time.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Potential degradation pathways of this compound.
References
avoiding BRD-6929 precipitation in cell-based assays
Topic: Avoiding BRD-6929 Precipitation in Cell-Based Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor this compound. The focus is to address and resolve common issues related to compound precipitation during in-vitro and cell-based experiments.
Troubleshooting Guide: Compound Precipitation
This section addresses specific precipitation issues you may encounter when using this compound in your experiments.
Issue 1: Immediate Precipitate Formation Upon Dilution in Media
-
Question: I dissolved this compound in DMSO to create a 20 mM stock. When I add it directly to my cell culture medium for a final concentration of 10 µM, a white precipitate or cloudiness appears instantly. What is happening and how can I prevent it?
-
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous solution where it is poorly soluble.[1][2] The primary causes and their solutions are outlined below.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the aqueous environment of your cell culture medium. | Decrease the final working concentration. First, determine the maximum soluble concentration using the protocol provided in this guide.[1] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid shift in solvent polarity, forcing the hydrophobic compound out of solution.[1] | Perform a serial or intermediate dilution. Instead of a single large dilution, first dilute the DMSO stock to an intermediate concentration in pre-warmed media before making the final dilution.[1] Add the compound solution dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[1][3] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for the stock solution, high final concentrations in the media can still lead to precipitation upon dilution and can be toxic to cells.[1][4] | Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[1] This may require preparing a lower concentration primary stock. |
Issue 2: Precipitate Forms Over Time in the Incubator
-
Question: The media with this compound was clear when I added it to my cells, but after several hours in the 37°C incubator, I observed cloudiness or a visible precipitate. What could be the cause?
-
Answer: Delayed precipitation can occur due to the complex and dynamic environment of cell culture over time.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, media can evaporate, increasing the effective concentration of all components, including this compound, potentially pushing it past its solubility limit.[1][5] | Ensure proper humidification of your incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing the culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope equipped with an environmental chamber. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[3] The pH of the media can also shift slightly in a CO2 incubator, which may affect the solubility of some compounds.[3] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment by incubating a cell-free plate and observing for precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is a potent and selective inhibitor of HDAC1 and HDAC2.[6][7] Its relevant properties are summarized below.
| Property | Value | Reference |
| Formal Name | 4-(acetylamino)-N-[2-amino-5-(2-thienyl)phenyl]-benzamide | [8] |
| Molecular Formula | C₁₉H₁₇N₃O₂S | [8] |
| Molecular Weight | 351.4 g/mol | [8] |
| Solubility in DMSO | ~17-25 mg/mL (~48-71 mM). Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [6][7] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Ethanol | Insoluble | [6] |
Q2: What is the recommended procedure for preparing a primary stock solution of this compound?
A2: It is critical to start with a properly prepared stock solution. Use 100% fresh, anhydrous DMSO.[6][7] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or allow moisture absorption.[3] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What is the maximum final DMSO concentration that is safe for my cells?
A3: The maximum tolerable DMSO concentration is cell-type dependent. However, a general rule is to keep the final concentration below 0.5%, with concentrations at or below 0.1% being ideal to minimize both cell toxicity and potential effects on the experimental outcome.[1][4]
Q4: How can I definitively find the solubility limit of this compound in my specific cell culture system?
A4: The most reliable method is to perform a simple solubility test in your complete cell culture medium (including serum, if applicable). This will determine the highest concentration that remains clear under your experimental conditions. A detailed protocol for this is provided below.
Q5: Does serum in the culture media prevent precipitation?
A5: Serum contains proteins like albumin which can bind to hydrophobic compounds and help keep them in solution.[1] However, this effect is limited. At high concentrations, a compound like this compound can still precipitate even in the presence of serum. The type and percentage of serum can also influence its solubilizing capacity.
Experimental Protocols
Protocol 1: Preparation of a this compound Primary Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If needed, brief sonication in a water bath can aid dissolution.[1]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store them at -20°C or -80°C. This prevents degradation from multiple freeze-thaw cycles.[3]
Protocol 2: Recommended Dilution Method for Cell-Based Assays
This protocol uses an intermediate dilution step to prevent the compound from precipitating.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.[1]
-
Prepare Intermediate Dilution: Create an intermediate dilution of your this compound stock. For example, to achieve a final concentration of 10 µM from a 20 mM stock (a 1:2000 final dilution), you could first make a 1:40 dilution of the stock into pre-warmed media (e.g., 1 µL of 20 mM stock into 39 µL of media). This creates a 500 µM intermediate solution.
-
Gently Mix: Gently vortex or flick the tube to mix the intermediate dilution.
-
Prepare Final Working Solution: Add the required volume of the intermediate solution to the rest of your pre-warmed media. Continuing the example, you would then perform a 1:50 dilution of the 500 µM intermediate solution to achieve the final 10 µM concentration.
-
Final Inspection: Visually inspect the final working solution to ensure it is clear before adding it to your cells.
Protocol 3: Determining the Maximum Soluble Concentration
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound DMSO stock in your complete, pre-warmed cell culture medium.[1] Include a "media + DMSO only" control well. Ensure the DMSO percentage is constant across all wells.
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).[1]
-
Observe: Visually inspect the wells for any signs of precipitation or cloudiness at several time points (e.g., 0, 2, 6, and 24 hours).[1]
-
Quantify (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the control indicates precipitation.[1]
-
Determine Limit: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for this compound under your specific assay conditions.
Visualizations
Caption: Simplified signaling pathway of HDAC inhibition by this compound.
Caption: Recommended experimental workflow for preparing this compound working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
long-term storage conditions for BRD-6929
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and experimental use of BRD-6929, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant small molecule inhibitor of class I histone deacetylases, specifically HDAC1 and HDAC2.[1] Its primary mechanism of action is to block the enzymatic activity of HDAC1 and HDAC2, which are responsible for removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[2][3] Inhibition of HDAC1/2 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[3][4] This modulation of gene expression underlies its effects on various cellular processes, including cell cycle progression, differentiation, and apoptosis.
Q2: What are the recommended long-term storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh DMSO for dissolution as moisture can reduce solubility. |
| -20°C | Up to 1 month | For shorter-term storage of solutions. |
Q3: How should I prepare stock and working solutions of this compound?
For in vitro experiments, this compound can be dissolved in fresh Dimethyl Sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, it is recommended to prepare fresh solutions daily. A typical formulation for intraperitoneal injection involves dissolving this compound in a vehicle of 2% DMSO, 49% PEG400, and 49% saline.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound and other HDAC inhibitors.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Use a fresh aliquot of this compound for each experiment. Verify compound integrity if degradation is suspected. |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or model system. | Perform a dose-response experiment to determine the optimal concentration range. | |
| Insufficient Treatment Time: The duration of exposure to this compound may not be long enough to observe downstream effects. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| Cell Line Specificity: Different cell lines can have varying sensitivities to HDAC inhibitors due to differences in HDAC isoform expression or compensatory signaling pathways. | Confirm the expression of HDAC1 and HDAC2 in your cell line. Consider testing in a different cell line known to be responsive to HDAC inhibitors. | |
| High Cell Toxicity | Concentration Too High: The concentration of this compound may be in the toxic range for your cells. | Perform a dose-response cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration and establish a therapeutic window. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments. | |
| Variability Between Experiments | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses. | Maintain consistent cell seeding density, use cells within a defined passage number range, and use the same batch and concentration of serum for all experiments. |
| Precipitation of Compound: this compound may precipitate out of solution, especially at high concentrations or in aqueous buffers. | Visually inspect solutions for any precipitate. If solubility is an issue, consider using a different solvent system or formulation. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation
This protocol describes how to detect changes in histone acetylation in cultured cells following treatment with this compound.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
2. Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and pellet them by centrifugation.
-
Resuspend the pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N sulfuric acid and incubate with rotation at 4°C to extract histones.
-
Centrifuge to pellet debris and transfer the supernatant containing histones to a new tube.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and air dry the pellet.
-
Resuspend the histone pellet in water.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
4. SDS-PAGE and Western Blotting:
-
Mix 15-20 µg of histone extract with Laemmli sample buffer and boil.
-
Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume).
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
4. Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound inhibits HDAC1 and HDAC2, which are key components of several co-repressor complexes, including Sin3, NuRD, and CoREST. These complexes are recruited to specific gene promoters by transcription factors, leading to the deacetylation of histones and transcriptional repression. By inhibiting HDAC1/2, this compound prevents this deacetylation, resulting in histone hyperacetylation and a more open chromatin state, which generally leads to gene activation.
Caption: Mechanism of action of this compound.
HDAC1/2 in Wnt and p53 Signaling
HDAC1 and HDAC2 have been shown to regulate key signaling pathways involved in cell fate decisions, such as the Wnt and p53 pathways. In the Wnt signaling pathway, HDAC1/2 can influence the expression of Wnt pathway components. In the context of the p53 pathway, HDAC1/2 can deacetylate p53, which affects its stability and transcriptional activity. Inhibition of HDAC1/2 can lead to p53 hyperacetylation, enhancing its tumor suppressor functions.
Caption: Role of HDAC1/2 in Wnt and p53 signaling pathways.
Experimental Workflow for Western Blot Analysis
The following diagram illustrates the key steps in performing a Western blot to analyze the effect of this compound on histone acetylation.
Caption: Experimental workflow for Western blot analysis.
References
dealing with batch-to-batch variability of BRD-6929
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD-6929, a selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1][2] This guide will help you address potential issues related to batch-to-batch variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in the potency of small molecules like this compound can stem from several factors:
-
Purity: Minor variations in the purity of each batch can impact the effective concentration of the active compound. Even small amounts of impurities might interfere with the biological assay.
-
Compound Integrity: Degradation of the compound due to improper storage or handling can lead to reduced activity. This compound is a powder that should be stored at -20°C for long-term stability.
-
Solubility: Inconsistent dissolution of the compound can result in different effective concentrations in your experiments. It is crucial to ensure complete solubilization of this compound in a suitable solvent like DMSO before preparing working solutions.[3]
Q2: How can we validate the quality of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control (QC) checks on each new batch of this compound before initiating large-scale experiments. Key QC steps include:
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA provided by the supplier. Key parameters to check are purity (typically ≥98% by HPLC), appearance, and confirmation of identity (e.g., by NMR or mass spectrometry).
-
Perform an Analytical Chemistry Check: If possible, independently verify the purity and identity of the new batch using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Conduct a Functional Assay: The most critical QC step is to test the new batch in a well-established functional assay alongside a previous, validated batch. This will provide a direct comparison of their biological activity. An HDAC1/2 activity assay or a cell-based assay measuring histone acetylation are suitable for this purpose.
Q3: What is a suitable negative control for experiments with this compound?
A3: An ideal negative control for a chemical probe is a structurally similar but biologically inactive analog. This helps to ensure that the observed biological effects are due to the specific inhibition of the target (HDAC1/2) and not due to off-target effects or the chemical scaffold itself.
While a specific, commercially available inactive analog for this compound is not widely documented, a common strategy is to use a structurally related compound that has been shown to be inactive against the target of interest in published literature. If such a compound is not available, using the vehicle (e.g., DMSO) as a negative control is standard practice. However, this does not control for potential off-target effects of the this compound scaffold.
Q4: What are the expected IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the experimental conditions, including the specific assay and cell type used. Reported IC50 values for this compound are approximately 0.04 µM for HDAC1 and 0.1 µM for HDAC2 in biochemical assays.[3] In cell-based assays, the effective concentration may be higher. It is crucial to establish a dose-response curve in your specific experimental system to determine the optimal concentration range.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Results in Cell-Based Assays
If you are observing variability in your cell-based assays with different batches of this compound, follow this step-by-step guide to identify the source of the issue.
Step 1: Initial Verification
-
Objective: Confirm that the observed variability is due to the new batch of this compound and not experimental error.
-
Procedure:
-
Design a small-scale experiment that includes the following groups:
-
Untreated cells
-
Vehicle control (e.g., DMSO)
-
Cells treated with a concentration range of the old, validated batch of this compound
-
Cells treated with the same concentration range of the new batch of this compound
-
-
Ensure all other experimental parameters (cell line, passage number, seeding density, media, incubation time, etc.) are kept consistent.
-
Analyze the results. If the new batch shows a significantly different dose-response curve compared to the old batch, proceed to Step 2.
-
Step 2: Quality Control of the New Batch
-
Objective: Assess the purity, identity, and potency of the new batch of this compound.
-
Recommended QC Experiments:
| QC Parameter | Methodology | Acceptance Criteria |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Identity | Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) Spectroscopy | Match the expected mass and spectral data for this compound |
| Potency | In vitro HDAC1/2 Activity Assay | IC50 value should be within an acceptable range of previously validated batches (e.g., ± 2-fold) |
Step 3: Experimental Optimization
-
Objective: Refine your experimental protocol to minimize variability.
-
Key Considerations:
-
Compound Preparation: Always prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Solubility: Before adding to your cell culture media, ensure the compound is fully dissolved in DMSO. When preparing working solutions, dilute the DMSO stock in pre-warmed media and mix thoroughly.
-
Cell Health: Regularly check your cell lines for mycoplasma contamination and ensure they are within a consistent passage number range.
-
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound on recombinant HDAC1 and HDAC2.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant HDAC enzyme, and assay buffer. Include wells with enzyme and vehicle (DMSO) as a positive control and wells with assay buffer only as a background control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Histone Acetylation
This protocol describes how to assess the effect of this compound on the acetylation of histones in cultured cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-range of this compound or vehicle (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total histone as a loading control.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for batch variability.
References
BRD-6929 In Vivo Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo delivery of BRD-6929. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful in vivo studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2][3] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which alters chromatin structure and modulates the expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[4][5] This mechanism makes it a valuable tool for research in oncology and neuroscience.
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenge with this compound, like many small molecule inhibitors, is its poor aqueous solubility.[6][7] This can lead to difficulties in preparing stable formulations for injection, potentially causing precipitation of the compound and resulting in inconsistent bioavailability and experimental outcomes.
Q3: What are the potential on-target and off-target effects of this compound in vivo?
A3: On-target effects are related to the inhibition of HDAC1 and HDAC2, leading to therapeutic outcomes such as tumor growth inhibition or neuroprotection.[4][8] However, off-target effects are a possibility with HDAC inhibitors.[7][9][10] While this compound is selective for HDAC1/2, high concentrations or prolonged exposure could potentially affect other HDAC isoforms or other zinc-dependent enzymes.[6][10] Common toxicities associated with HDAC inhibitors include gastrointestinal issues, fatigue, and hematological effects such as thrombocytopenia.[2][11]
II. Troubleshooting Guides
This section addresses specific issues that users may encounter during their in vivo experiments with this compound.
Issue 1: Compound Precipitation in Formulation
Symptoms:
-
Visible precipitate in the formulation vial or syringe.
-
Cloudiness of the solution upon preparation or dilution.
-
Inconsistent results between animals or experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Solubility | Ensure complete initial dissolution in 100% DMSO before further dilution. Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[2] |
| Inappropriate Vehicle | For intraperitoneal (IP) injections, a common and effective vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[2] Another option is a suspension in corn oil.[2] |
| Incorrect Mixing Procedure | When preparing the vehicle, add the components sequentially and ensure each component is fully dissolved before adding the next. For the PEG300/Tween 80 formulation, first mix the this compound in DMSO, then add PEG300 and mix, followed by Tween 80, and finally, slowly add the aqueous component. |
| Formulation Instability | Prepare the formulation fresh before each use.[2] If the formulation needs to be stored, conduct a stability study to determine the appropriate storage conditions and duration. |
Issue 2: Inconsistent Efficacy or High Variability in Results
Symptoms:
-
Lack of expected therapeutic effect.
-
High standard deviation in measurements between animals in the same group.
-
Results are not reproducible between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variable Bioavailability | Ensure consistent formulation preparation and administration technique. Confirm that the compound is fully solubilized. |
| Inconsistent Dosing | Calibrate all pipettes and syringes. Ensure accurate animal weighing for correct dose calculation. |
| Animal-to-Animal Variability | Use age- and weight-matched animals. Ensure consistent housing conditions and minimize stress. |
| Timing of Efficacy Assessment | The therapeutic effect of HDAC inhibitors may be time-dependent. Conduct a time-course study to determine the optimal endpoint for your specific model.[1] |
Issue 3: Observed Toxicity in Animals
Symptoms:
-
Weight loss (>15-20% of initial body weight).
-
Lethargy, ruffled fur, or hunched posture.
-
Signs of gastrointestinal distress (e.g., diarrhea).[11]
-
Reduced mobility or other behavioral changes.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Dose is too High | Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a lower dose and escalate. |
| Vehicle Toxicity | Include a vehicle-only control group to assess the toxicity of the formulation components. High concentrations of DMSO can be toxic. |
| On-Target Toxicity | Monitor for known HDAC inhibitor-related toxicities, such as thrombocytopenia, through blood analysis.[2][9] |
| Frequency of Dosing | Consider reducing the frequency of administration (e.g., from daily to every other day) to allow for animal recovery. |
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ | Reference |
| HDAC1 | 1 nM | [3] |
| HDAC2 | 8 nM | [3] |
| HDAC3 | 458 nM | [3] |
| Other HDACs | >30 µM | [3] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (45 mg/kg, IP)
| Compartment | Cₘₐₓ | T₁/₂ | AUC | Reference |
| Plasma | 17.7 µM | 7.2 hours | 25.6 µM/Lhr | [12] |
| Brain | 0.83 µM | 6.4 hours | 3.9 µM/Lhr | [12] |
IV. Detailed Experimental Protocols
Protocol 1: General Formulation of this compound for In Vivo Studies
This protocol describes the preparation of a common vehicle for the intraperitoneal (IP) administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile water for injection or saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. For a common formulation, use a ratio of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.
-
To prepare the final dosing solution, first add the required volume of the this compound stock solution to the PEG300 and mix thoroughly.
-
Add the Tween 80 and mix until the solution is clear.
-
Slowly add the sterile water or saline while vortexing to prevent precipitation.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a step-by-step guide for the IP injection of this compound in mice.
Materials:
-
Prepared this compound formulation
-
1 mL sterile syringes
-
25-27 gauge sterile needles
-
70% ethanol (B145695) for disinfection
Procedure:
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, discard the syringe and re-attempt with a fresh preparation.
-
Inject the calculated volume of the this compound formulation slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
V. Visualizations
Signaling Pathway of HDAC1/2 Inhibition
Caption: Simplified signaling pathway of HDAC1/2 inhibition by this compound.
Experimental Workflow for an In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study with this compound.
Troubleshooting Logic Diagram for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent in vivo results.
References
- 1. Monitoring histone deacetylase inhibition in vivo: noninvasive magnetic resonance spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct and redundant functions of histone deacetylases HDAC1 and HDAC2 in proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse drug reaction profiles of histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Confirming BRD-6929 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for confirming the cellular target engagement of BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1][2] Effective validation of on-target activity within a cellular context is a critical step in the development of epigenetic modulators. Here, we present a comparative analysis of key experimental approaches, including detailed protocols and expected data outputs, to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and its Cellular Targets
This compound is a small molecule inhibitor with high affinity for HDAC1 and HDAC2, exhibiting IC50 values of 1 nM and 8 nM, respectively, in biochemical assays.[2] These class I HDACs are critical regulators of chromatin structure and gene expression, and their aberrant activity is implicated in various diseases, including cancer and neurological disorders. The primary mechanism of action for this compound involves the inhibition of the deacetylase activity of HDAC1 and HDAC2, leading to an increase in the acetylation of histone and non-histone proteins. This, in turn, modulates gene expression and downstream cellular processes. A key indicator of this compound's engagement with its cellular targets is the observed increase in histone acetylation. For instance, treatment of cultured neurons with this compound resulted in a dose-dependent increase in H4K12 acetylation with a cellular EC50 of 7.2 µM.[2]
Comparison of Target Engagement Methodologies
Several distinct methodologies can be employed to confirm the direct binding of this compound to HDAC1 and HDAC2 in a cellular environment. The two most prominent and direct methods are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. An indirect, yet highly relevant, functional assay is the measurement of downstream histone acetylation. The following table provides a comparative overview of these techniques.
| Assay | Principle | Throughput | Key Advantages | Considerations |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding.[3] | Low to Medium | Label-free; confirms direct physical binding in a cellular environment. | Requires a specific antibody for detection; optimization of melt and aggregation temperatures is necessary. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by a test compound. | High | Highly sensitive and quantitative; suitable for high-throughput screening. | Requires genetic modification of cells to express the fusion protein. |
| Western Blot for Histone Acetylation | Measures the downstream functional consequence of HDAC inhibition by detecting changes in the acetylation status of histone proteins. | Low | Directly assesses the functional outcome of target engagement; does not require cell engineering. | An indirect measure of target binding; may not be suitable for all HDAC isoforms. |
Quantitative Data Comparison
While direct CETSA and NanoBRET data for this compound is not currently available in the public domain, the following table presents the known in vitro and cellular data for this compound, alongside representative data for the well-characterized pan-HDAC inhibitors, Vorinostat and Panobinostat, in cellular target engagement assays. This illustrates the type of quantitative data generated from these experiments.
| Compound | Target(s) | In Vitro IC50 (HDAC1/HDAC2) | Cellular Histone Acetylation EC50 | Representative Cellular Target Engagement EC50 (CETSA/NanoBRET) |
| This compound | HDAC1/HDAC2 | 1 nM / 8 nM | 7.2 µM (H4K12ac in neurons) | Data not available |
| Vorinostat | Pan-HDAC | ~10 nM (HDAC1) | ~0.67 µM (in HCT116 cells) | CETSA (HDAC1): ~1 µM (Illustrative) |
| Panobinostat | Pan-HDAC | ~2.1 nM (HDAC1) | Not available | NanoBRET (HDAC1): ~50 nM (Illustrative) |
Experimental Protocols & Visualizations
HDAC Signaling Pathway and Inhibition
The following diagram illustrates the basic mechanism of HDAC action on chromatin and its inhibition by a compound like this compound.
Caption: Mechanism of HDAC action and its inhibition by this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of a ligand to its target protein in a cellular environment by assessing the ligand-induced thermal stabilization of the target.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Determine the protein concentration of the soluble fractions. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for HDAC1 and HDAC2.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity against the temperature to generate a melting curve. A rightward shift in the melting curve for this compound-treated cells compared to the control indicates target stabilization and therefore, target engagement. An isothermal dose-response curve can be generated by heating cells at a single, optimized temperature with varying compound concentrations to determine the cellular EC50.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a NanoLuciferase-tagged target protein in live cells.
References
Comparative Efficacy of BRD-6929 in Modulating Histone Deacetylase Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the downstream effects of BRD-6929, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2. This document provides a comparative analysis of this compound with other HDAC inhibitors, supported by experimental data and detailed protocols to validate its mechanism of action and downstream effects.
Introduction to this compound and Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] Dysregulation of HDAC activity has been implicated in various diseases, including cancer and neurological disorders, making them a key target for therapeutic intervention.
This compound is a brain-penetrant small molecule that selectively inhibits HDAC1 and HDAC2.[1] Its high affinity and slow-on/slow-off binding kinetics for these specific isoforms offer a targeted approach to modulating gene expression with potentially fewer off-target effects compared to pan-HDAC inhibitors.[1] This guide will delve into the downstream effects of this compound, comparing its performance with other HDAC inhibitors and providing the necessary experimental frameworks for validation.
Performance Comparison: this compound vs. Alternative HDAC Inhibitors
The efficacy of this compound is best understood in the context of its selectivity and potency compared to other well-characterized HDAC inhibitors. The following tables summarize key quantitative data from in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound and Other HDAC Inhibitors
| Compound | Target HDACs | IC50 (nM) | Ki (nM) |
| This compound | HDAC1 | 1 [1] | 0.2 |
| HDAC2 | 8 | 1.5 | |
| HDAC3 | 458 | 270 | |
| Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | ~200 (HDAC1) | - |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II) | ~50 | - |
| Romidepsin (FK228) | HDAC1, HDAC2 | ~36 (HDAC1), ~47 (HDAC2) | - |
| RGFP966 | HDAC3 | 80 | - |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Effective Concentration |
| Histone Acetylation (H4K12ac) | Primary Neurons | Increased Acetylation | EC50 = 7.2 µM |
| Histone Acetylation (H2B) | Primary Neuronal Cultures | Increased Acetylation | 1-10 µM |
| Antiproliferative Activity | HCT116 (Human Cancer Cell Line) | Inhibition of Proliferation | IC50 = 0.04 µM |
| Antiproliferative Activity | HMEC (Human Mammary Epithelial Cells) | Inhibition of Proliferation | IC50 = 0.1 µM |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's downstream effects.
Western Blot Analysis of Histone Acetylation
This protocol is designed to qualitatively and quantitatively assess changes in global histone acetylation levels following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
0.4 N H₂SO₄
-
Trichloroacetic acid (TCA)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time.
-
Histone Extraction (Acid Extraction):
-
Wash cells with ice-cold PBS and collect the cell pellet.
-
Resuspend the pellet in histone extraction buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and resuspend the nuclear pellet in 0.4 N H₂SO₄.
-
Incubate overnight at 4°C with rotation.
-
Centrifuge to remove debris and precipitate histones from the supernatant with TCA.
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in ultrapure water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boiling.
-
Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate for chemiluminescent detection.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol allows for the investigation of histone acetylation at specific genomic loci following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde (1%)
-
Glycine (0.125 M)
-
Cell lysis buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Antibodies (e.g., anti-acetyl-Histone H3, control IgG)
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA with 1% formaldehyde and quench with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the lysate to shear chromatin into 200-1000 bp fragments.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against acetylated histone H3 or control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by TE buffer. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).
Cell Viability (MTT/MTS) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL) or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control and incubate for 48 to 72 hours.
-
MTT/MTS Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Add solubilization solution to dissolve the crystals.
-
For MTS: Add MTS reagent directly to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
References
BRD-6929 vs. Romidepsin: A Comparative Guide to HDAC1/2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent histone deacetylase (HDAC) inhibitors, BRD-6929 and romidepsin (B612169), with a specific focus on their activity against HDAC1 and HDAC2. This document is intended to serve as a resource for researchers in oncology, neuroscience, and other fields where HDAC inhibition is a therapeutic strategy.
At a Glance: Key Performance Indicators
| Parameter | This compound | Romidepsin |
| Primary Targets | HDAC1, HDAC2 | Class I HDACs (HDAC1, HDAC2) |
| Potency (HDAC1) | IC50: 1 nM, Ki: 0.2 nM[1][2] | IC50: 36 nM[3][4][5] |
| Potency (HDAC2) | IC50: 8 nM, Ki: 1.5 nM | IC50: 47 nM |
| Selectivity | Highly selective for HDAC1/2 over other HDACs | Potent against HDAC1/2 with activity against other HDACs |
| Mechanism of Action | Slow-on/slow-off binding to the active site of HDAC1 and HDAC2 | Prodrug that is activated intracellularly to a metabolite with a free thiol group that chelates the zinc ion in the active site of HDACs |
| Clinical Status | Preclinical | FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) |
In-Depth Analysis: Inhibitory Activity and Selectivity
This compound emerges as a highly potent and selective inhibitor of HDAC1 and HDAC2. With IC50 values in the low nanomolar range for both enzymes, it demonstrates a clear preference for these two isoforms. In contrast, romidepsin, while also a potent inhibitor of HDAC1 and HDAC2, exhibits a broader spectrum of activity that includes other HDAC isoforms, albeit at higher concentrations.
Table 1: Comparative Inhibitory Potency (IC50, nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 |
| This compound | 1 | 8 | 458 | >30,000 | >30,000 | No appreciable inhibition |
| Romidepsin | 36 | 47 | - | 510 | 1400 | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.
Table 2: Binding Affinity and Kinetics
| Compound | Target | Ki (nM) | Half-life (T1/2) |
| This compound | HDAC1 | 0.2 | >2400 min |
| HDAC2 | 1.5 | >4800 min | |
| HDAC3 | 270 | 1200 min | |
| Romidepsin | HDAC6 | 0.0095 µM | - |
Mechanism of Action and Cellular Effects
Both this compound and romidepsin function by inhibiting the deacetylation of histone and non-histone proteins, leading to an accumulation of acetylated histones and subsequent alterations in gene expression. This ultimately results in cell cycle arrest and apoptosis in cancer cells.
Romidepsin is a prodrug that is activated within the cell to its active form, which contains a thiol group that chelates the zinc ion essential for the catalytic activity of HDAC enzymes. This inhibition of HDAC activity leads to the upregulation of tumor suppressor genes like p21 and pro-apoptotic genes such as Bak and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
This compound's high potency and selectivity for HDAC1 and HDAC2 are attributed to its slow-on/slow-off binding kinetics. In cellular assays, treatment with this compound has been shown to cause a significant increase in the acetylation of histone H2B, H3K9, and H4K12.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate HDAC inhibitors, based on descriptions from the cited literature.
In Vitro HDAC Inhibitory Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a specific HDAC isoform by 50%.
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2) and a corresponding fluorogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Dilution : The test compound (e.g., this compound or romidepsin) is serially diluted to a range of concentrations.
-
Incubation : The HDAC enzyme is pre-incubated with the diluted inhibitor for a specified period (e.g., 180 minutes for this compound) to allow for binding. For slow-binding inhibitors, this pre-incubation step is critical for accurate potency determination.
-
Reaction Initiation : The fluorogenic substrate is added to initiate the deacetylation reaction.
-
Signal Detection : After a set incubation time, a developer solution is added to stop the reaction and generate a fluorescent signal proportional to the enzyme activity. The fluorescence is measured using a plate reader.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Histone Acetylation Assay
This assay measures the ability of an inhibitor to increase histone acetylation in cultured cells.
-
Cell Culture : A relevant cell line (e.g., primary neuronal cells for this compound, or various cancer cell lines for romidepsin) is cultured to a suitable confluency.
-
Compound Treatment : Cells are treated with various concentrations of the HDAC inhibitor or a vehicle control for a specific duration (e.g., 6 or 24 hours for this compound).
-
Cell Lysis and Protein Extraction : After treatment, cells are lysed, and total protein is extracted.
-
Western Blotting : Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., acetyl-H3K9, acetyl-H4K12) and a loading control (e.g., total histone H3 or β-actin).
-
Detection and Quantification : The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative increase in histone acetylation.
Conclusion
This compound and romidepsin are both potent inhibitors of HDAC1 and HDAC2. This compound distinguishes itself with its high selectivity for these two isoforms and its slow-binding kinetics, making it a valuable tool for specifically probing the functions of HDAC1 and HDAC2 in a research setting. Romidepsin, with its broader activity profile and established clinical efficacy, remains a cornerstone in the treatment of certain T-cell lymphomas. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic application. For studies requiring precise targeting of HDAC1/2 with minimal off-target effects on other HDACs, this compound is the superior choice. For applications where a broader inhibition of class I HDACs is desired or clinically relevant, romidepsin is a well-validated option.
References
Validating the Phenotype of BRD-6929 through HDAC1/2 Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cellular phenotypes induced by the selective HDAC1/2 inhibitor, BRD-6929, and the genetic knockdown of HDAC1 and HDAC2. This analysis serves to validate that the pharmacological effects of this compound are indeed mediated through the inhibition of its primary targets.
This guide summarizes key experimental data, provides detailed protocols for genetic validation, and visualizes the underlying molecular pathways and experimental workflows.
Unveiling the On-Target Effects of this compound
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins.[1] The primary phenotype associated with this compound is its antiproliferative activity against various cancer cell lines. To rigorously validate that this phenotype is a direct consequence of HDAC1 and HDAC2 inhibition, a comparison with the effects of genetically knocking down these enzymes is essential.
Comparative Analysis of Cellular Phenotypes
The following table summarizes the key phenotypic outcomes observed upon treatment with this compound versus the knockdown of HDAC1 and/or HDAC2. The data is compiled from multiple studies on various cancer cell lines.
| Phenotypic Readout | This compound Treatment | HDAC1 Knockdown (siRNA/shRNA) | HDAC2 Knockdown (siRNA/shRNA) | HDAC1/2 Double Knockdown |
| Cell Proliferation | Inhibition of proliferation in cancer cell lines such as HCT116.[1] | Significant decrease in proliferation in various cancer cell lines, including glioma and esophageal carcinoma.[2][3] | Inhibition of cell growth in B-cell acute lymphoblastic leukemia and other cancer cells.[4] | Strong inhibition of proliferation, often leading to cell death.[5] |
| Apoptosis | Induction of apoptosis. | Induction of apoptosis in glioma cells.[2] | Induction of apoptosis in human glioma cell lines.[4] | Significant increase in apoptosis.[6] |
| Cell Cycle | G1/S phase arrest. | G1-phase cell-cycle arrest.[1] | Cell cycle arrest.[4] | G1- to S-phase transition block.[5] |
| Gene Expression | Upregulation of p21.[7] | Upregulation of p21 and p27; downregulation of Cyclin D1.[3] | Upregulation of p53 target genes.[8] | Upregulation of CDK inhibitors like p21.[5] |
| Histone Acetylation | Increased histone H3 and H4 acetylation. | Increased histone H3 and H4 acetylation.[9] | Increased histone acetylation.[10] | Global increase in histone acetylation.[11] |
Experimental Protocols for Validation
To experimentally validate the on-target effects of this compound, researchers can perform siRNA-mediated knockdown of HDAC1 and HDAC2. Below are generalized protocols for these key experiments.
siRNA Transfection for HDAC1/2 Knockdown
Objective: To transiently reduce the expression of HDAC1 and HDAC2 in a cancer cell line of interest (e.g., HCT116, HeLa).
Materials:
-
HDAC1-specific siRNA duplexes
-
HDAC2-specific siRNA duplexes
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and supplements
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (HDAC1, HDAC2, or control) into 250 µL of Opti-MEM I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).
Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of HDAC1/2 knockdown on cell viability and proliferation.
Protocol:
-
Following the 48-72 hour siRNA transfection period, remove the medium from the 6-well plates.
-
Add 500 µL of fresh medium containing 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add 500 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis following HDAC1/2 knockdown.
Protocol:
-
After the desired incubation period post-transfection, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizing the Molecular Logic
To further clarify the relationships between this compound, HDAC1/2, and the resulting cellular phenotypes, the following diagrams illustrate the key signaling pathway and the experimental workflow for validation.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of HDAC1 expression suppresses invasion and induces apoptosis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of siRNA-Mediated Knockdown of HDAC1 on the Biological Behavior of Esophageal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC2 histone deacetylase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Role of class I and class II histone deacetylases in carcinoma cells using siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Negative and Positive Regulation of Gene Expression by Mouse Histone Deacetylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid degradation of histone deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of BRD-6929: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the in vivo specificity of BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. The information is intended for researchers, scientists, and drug development professionals seeking to understand the performance of this compound in a biological context and to compare it with other available tools.
Executive Summary
This compound, also known as Cmpd60 or Merck60, has emerged as a valuable chemical probe for studying the roles of HDAC1 and HDAC2 in various physiological and pathological processes. Its high in vitro selectivity for HDAC1 and HDAC2 over other HDAC isoforms, coupled with its ability to penetrate the blood-brain barrier, makes it a compelling tool for in vivo investigations. This guide summarizes the available data on this compound's specificity, presents its performance in comparison to other HDAC inhibitors, and provides detailed experimental protocols for assessing target engagement and potential off-target effects.
This compound: Mechanism of Action and In Vitro Selectivity
This compound is a benzamide-based small molecule that potently inhibits the enzymatic activity of HDAC1 and HDAC2.[1][2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression.[3]
The in vitro selectivity of this compound has been well-characterized against a panel of HDAC isoforms. The following table summarizes its inhibitory activity.
| Target | IC50 (nM) | Ki (nM) | Selectivity vs. HDAC1 |
| HDAC1 | 1 - 40 | 0.2 | - |
| HDAC2 | 8 - 100 | 1.5 | ~8-2.5 fold |
| HDAC3 | 458 | 270 | ~458-11.45 fold |
| HDAC4 | >30,000 | - | >30,000 fold |
| HDAC5 | >30,000 | - | >30,000 fold |
| HDAC6 | >30,000 | - | >30,000 fold |
| HDAC7 | >30,000 | - | >30,000 fold |
| HDAC8 | >30,000 | - | >30,000 fold |
| HDAC9 | >30,000 | - | >30,000 fold |
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms. Data compiled from multiple sources.[1][2][4]
In Vivo Pharmacokinetics and Target Engagement
This compound exhibits favorable pharmacokinetic properties for in vivo studies in mice, including the ability to cross the blood-brain barrier. This is a crucial feature for investigating the role of HDAC1/2 in the central nervous system.
| Parameter | Value | Animal Model |
| Administration Route | Intraperitoneal (i.p.) | Mouse |
| Dose | 22.5 - 45 mg/kg | Mouse |
| Plasma Cmax | 17.7 µM (at 45 mg/kg) | Mouse |
| Brain Cmax | 0.83 µM (at 45 mg/kg) | Mouse |
| Plasma Half-life (T1/2) | 7.2 hours | Mouse |
| Brain Half-life (T1/2) | 6.4 hours | Mouse |
Table 2: Pharmacokinetic Parameters of this compound in Mice.[2]
In vivo target engagement of this compound has been demonstrated in multiple studies through the measurement of histone acetylation levels in various tissues. For instance, administration of this compound to mice resulted in increased acetylation of histone H3 and H4 in the brain and kidney, confirming that the compound reaches its target and exerts its enzymatic inhibitory effect in a live-animal setting.
Comparison with Other HDAC1/2 Inhibitors
While a direct head-to-head in vivo comparison of this compound with other selective HDAC1/2 inhibitors is not extensively documented in the public domain, a comparative analysis of their known properties can be informative.
| Inhibitor | Target Selectivity | Brain Penetrance | In Vivo Studies |
| This compound | Highly selective for HDAC1/2 | Yes | Aging, anxiety, cancer |
| Romidepsin | Class I HDACs (HDAC1, 2, 3) | Limited | Cancer, HIV latency |
| Entinostat | Class I HDACs (HDAC1, 2, 3) | Yes | Cancer, HIV latency |
Table 3: Comparison of this compound with Other Class I HDAC Inhibitors.
Experimental Protocols
To aid researchers in designing their in vivo studies, this section provides detailed methodologies for key experiments to assess the specificity and efficacy of this compound.
Western Blot for Histone Acetylation
This protocol is used to determine the level of histone acetylation in tissues of interest following treatment with an HDAC inhibitor.
Materials:
-
Tissue samples
-
Histone extraction buffer
-
Sulfuric acid (0.4 N)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Homogenize tissue samples in histone extraction buffer.
-
Extract histones using sulfuric acid precipitation.
-
Precipitate histones with TCA and wash with acetone.
-
Resuspend the histone pellet in water and determine protein concentration.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize acetylated histone levels to total histone levels.
RNA-Sequencing (RNA-Seq) for Gene Expression Analysis
This protocol allows for a global analysis of transcriptional changes induced by HDAC inhibitor treatment.
Materials:
-
Tissue samples
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
DNase I
-
RNA quality control instrumentation (e.g., Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Homogenize tissue samples and extract total RNA using a suitable kit.
-
Treat RNA with DNase I to remove genomic DNA contamination.
-
Assess RNA quality and quantity.
-
Prepare RNA-Seq libraries according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including read mapping, transcript quantification, and differential gene expression analysis.
Visualizing Pathways and Workflows
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action of this compound leading to altered gene expression.
Experimental Workflow for In Vivo Specificity Assessment
Caption: Workflow for assessing the in vivo specificity of this compound.
Conclusion
This compound is a highly selective and potent in vitro inhibitor of HDAC1 and HDAC2 with proven in vivo activity and brain penetrance. The available data strongly support its use as a valuable tool for investigating the biological functions of these two HDAC isoforms. While direct comparative in vivo specificity studies with other HDAC1/2 inhibitors are limited, the evidence for on-target engagement in vivo is robust. Researchers are encouraged to perform comprehensive in-house validation, including the assessment of histone acetylation and global gene expression changes, to confirm the specificity of this compound in their specific experimental models. Further studies employing techniques such as chemical proteomics would be beneficial to comprehensively map its in vivo off-target profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BRD-6929 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the selective HDAC1 and HDAC2 inhibitor, BRD-6929 (also known as Cmpd60), with the phenotypes observed in genetic models of HDAC1 and HDAC2 loss-of-function. By juxtaposing the results from chemical biology and genetics, we aim to provide a framework for cross-validating the on-target effects of this compound and similar molecules.
Introduction
This compound is a potent, selective, and brain-penetrant inhibitor of class I histone deacetylases (HDACs) 1 and 2.[1] It has demonstrated potential therapeutic effects in various models, including those for mood-related behaviors and age-related decline.[1][2][3] Cross-validation of these pharmacological findings with genetic models, such as knockout mice for Hdac1 and Hdac2, is crucial to confirm that the observed effects of this compound are indeed mediated through the inhibition of its intended targets. This guide summarizes the key findings from studies on this compound and compares them with the established phenotypes of HDAC1 and HDAC2 deficient models.
Data Presentation: Pharmacological vs. Genetic Models
The following table summarizes the key findings associated with this compound administration and compares them to the phenotypes reported in HDAC1 and/or HDAC2 knockout (KO) or conditional knockout (cKO) mice. This direct comparison allows for an objective assessment of the concordance between pharmacological inhibition and genetic ablation.
| Biological Process/Phenotype | This compound (Cmpd60) Administration Results | HDAC1/HDAC2 Genetic Model Phenotypes | Concordance & Interpretation |
| Histone Acetylation | Increased histone H3 and H4 acetylation in various tissues, including the brain and kidneys.[2] | Increased global histone acetylation is observed in HDAC1/2 double knockout (DKO) cells. Loss of HDAC1, but not HDAC2, leads to increased H3K56ac. | High. Increased histone acetylation is the direct biochemical consequence of HDAC inhibition, and this is consistently observed in both pharmacological and genetic models, confirming the on-target activity of this compound. |
| Gene Expression | Alters the expression of genes involved in dementia, memory, and renal fibrosis in aged mice. Modulates the expression of genes related to cell proliferation and apoptosis. | HDAC1/2 DKO in embryonic stem cells leads to the deregulation of almost 2,000 genes, including downregulation of pluripotency factors. HDAC1 KO in ES cells results in both up- and down-regulation of a specific subset of genes. | High. Both this compound and genetic loss of HDAC1/2 lead to widespread changes in gene expression, supporting the role of HDAC1/2 as key transcriptional regulators. The specific genes affected can be context-dependent. |
| Cell Cycle & Proliferation | Exhibits antiproliferative activities against some cancer cell lines. | Combined deletion of HDAC1 and HDAC2 results in a G1 cell cycle arrest. HDAC1-deficient embryonic stem cells show proliferation defects. | High. The antiproliferative effects of this compound are consistent with the essential role of HDAC1 and HDAC2 in cell cycle progression, as demonstrated by genetic models. |
| Apoptosis | Can induce apoptosis in cancer cells. | Combined deletion of HDAC1 and HDAC2 can lead to apoptosis. HDAC1/2 double knockout in thyroid cancer cells triggers significant apoptosis. | High. The pro-apoptotic effects of this compound in certain contexts align with the finding that complete loss of HDAC1/2 function can induce programmed cell death. |
| Organ Development & Function | Improves age-related phenotypes in multiple organs, including reducing renal fibrosis, diminishing dementia-related gene expression in the brain, and enhancing cardiac contractility. | Cardiac-specific double deletion of HDAC1 and HDAC2 results in neonatal lethality with cardiac arrhythmias and dilated cardiomyopathy. Combined deletion of HDAC1 and HDAC2 in neural cells leads to impaired brain development and embryonic lethality. | Moderate to High. While this compound shows beneficial effects in aged organs, complete genetic ablation during development is detrimental, highlighting the critical role of HDAC1/2 in organogenesis. The seemingly contradictory results can be explained by the difference between partial, transient inhibition in adults versus complete, permanent loss during development. The direction of effect (modulation of function) is consistent. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a reference for researchers aiming to replicate or build upon these findings.
Western Blot for Histone Acetylation
This protocol is used to determine the levels of histone acetylation in cells or tissues following treatment with this compound or in HDAC knockout models.
-
Sample Preparation (Acid Extraction of Histones):
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.
-
Centrifuge to remove debris and precipitate histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone, air dry, and resuspend in ultrapure water.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto a 15% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., total Histone H3 or H4).
-
RNA Sequencing (RNA-Seq) for Gene Expression Analysis
This protocol outlines the general workflow for analyzing global gene expression changes in mouse tissues after this compound treatment or in HDAC knockout mice.
-
RNA Extraction and Library Preparation:
-
Harvest mouse tissues and store them in an RNA stabilization solution (e.g., RNAlater).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and integrity (e.g., using a TapeStation).
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Construct strand-specific RNA-seq libraries.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Perform quality control on the raw sequencing reads (e.g., using FastQC).
-
Align the reads to the mouse reference genome (e.g., using STAR).
-
Quantify gene expression levels to generate a raw counts table.
-
Perform differential gene expression analysis between experimental groups (e.g., using DESeq2).
-
Conduct downstream analyses such as gene ontology (GO) term and pathway enrichment analysis to interpret the biological significance of the gene expression changes.
-
Cell Viability Assay
This protocol is used to assess the effect of this compound on the proliferation and viability of cell lines.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the complete culture medium. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT or MTS Assay:
-
Add MTT or MTS reagent to each well.
-
Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by viable cells.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway and Cross-Validation Workflow
The following diagrams illustrate the central role of HDAC1 and HDAC2 in gene regulation and the logical workflow for cross-validating the effects of this compound with genetic models.
Caption: The role of HDAC1/2 in regulating gene expression.
References
A Comparative Analysis of the Pharmacokinetic Profiles of BRD-6929 and Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents showing efficacy in various cancers and neurological disorders. Their mechanism of action involves the alteration of chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis. The pharmacokinetic profile of an HDAC inhibitor is a critical determinant of its clinical utility, influencing its efficacy, safety, and dosing regimen. This guide provides a comparative analysis of the pharmacokinetic properties of a novel brain-penetrant HDAC inhibitor, BRD-6929, against other well-characterized HDACis, supported by experimental data and detailed methodologies.
In Vitro and In Vivo Pharmacokinetic Data
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound and other prominent HDAC inhibitors.
Table 1: In Vitro Activity of Selected HDAC Inhibitors
| Compound | Class | IC50 (nM) | Ki (nM) | Target HDACs |
| This compound | - | HDAC1: 1, HDAC2: 8, HDAC3: 458 | HDAC1: 0.2, HDAC2: 1.5 | Class I (HDAC1/2 selective) |
| Vorinostat (B1683920) (SAHA) | Hydroxamic Acid | - | - | Pan-HDAC |
| Romidepsin (FK228) | Cyclic Depsipeptide | - | - | Class I |
| Belinostat (B1667918) (PXD101) | Hydroxamic Acid | - | - | Pan-HDAC |
| Panobinostat (B1684620) (LBH589) | Hydroxamic Acid | - | - | Pan-HDAC |
| Entinostat (MS-275) | Benzamide | - | - | Class I |
Table 2: In Vivo Pharmacokinetic Profiles of Selected HDAC Inhibitors
| Compound | Species | Route | Dose | Cmax | T1/2 | AUC | Bioavailability (%) | Protein Binding (%) |
| This compound | Mouse | IP | 45 mg/kg | Plasma: 17.7 µM, Brain: 0.83 µM | Plasma: 7.2 h, Brain: 6.4 h | Plasma: 25.6 µM·h, Brain: 3.9 µM·h | - | - |
| Vorinostat (SAHA) | Human | Oral | 400 mg | 2.35 µM | ~2 h | 8.06 µM·h[1] | 1.8-11[2] | ~71[2] |
| Romidepsin (FK228) | Human | IV | 14 mg/m² | - | - | - | - | 92-94 |
| Belinostat (PXD101) | Rhesus Monkey | IV | 10-60 mg/kg | - | 1.0 h[3] | - | - | 92.9–95.8[4] |
| Panobinostat (LBH589) | Human | Oral | - | - | 37 h[5] | - | 21[5][6] | 90[5][6] |
| Entinostat (MS-275) | Human | Oral | 2-12 mg/m² | - | - | - | - | ~81 (in human plasma) |
Key Signaling Pathways Affected by HDAC Inhibitors
HDAC inhibitors exert their therapeutic effects by modulating various signaling pathways involved in cell survival, proliferation, and death. A primary mechanism is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of apoptosis by HDAC inhibitors via extrinsic and intrinsic pathways.
Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments are provided below.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic parameters (Cmax, T1/2, AUC) of an HDAC inhibitor in a relevant animal model (e.g., mouse, rat, non-human primate).
Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Methodology:
-
Animal Acclimatization: Animals (e.g., male C57BL/6 mice) are acclimatized for at least one week before the experiment with free access to food and water.
-
Drug Formulation and Administration: The HDAC inhibitor is formulated in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline). The drug is administered via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected from a subset of animals via cardiac puncture into EDTA-containing tubes. For brain concentration analysis, animals are euthanized, and brains are immediately harvested.
-
Sample Processing: Blood samples are centrifuged to separate plasma. Brain tissues are homogenized in a suitable buffer.
-
Bioanalysis: The concentrations of the HDAC inhibitor in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, T1/2, and AUC are calculated from the concentration-time data using non-compartmental analysis with software like WinNonlin.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of an HDAC inhibitor to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Liver microsomes (human or animal) are thawed on ice.
-
A reaction mixture containing phosphate (B84403) buffer (pH 7.4), and the test compound (final concentration, e.g., 1 µM) is prepared.
-
An NADPH-regenerating system solution is prepared.
-
-
Incubation:
-
The reaction mixture is pre-warmed to 37°C.
-
The metabolic reaction is initiated by adding the NADPH-regenerating system.
-
The mixture is incubated at 37°C with gentle shaking.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is determined by a validated LC-MS/MS method.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time curve. The intrinsic clearance (CLint) is then calculated.[7][8][9][10][11]
Plasma Protein Binding Assay by Equilibrium Dialysis
Objective: To determine the fraction of an HDAC inhibitor that is bound to plasma proteins, which influences its distribution and availability to target tissues.[12]
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device with a semipermeable membrane (molecular weight cutoff of 8-12 kDa) is used.
-
Sample Preparation:
-
The test compound is spiked into plasma (human or animal) at a final concentration (e.g., 1 µM).
-
Dialysis buffer (phosphate-buffered saline, pH 7.4) is prepared.
-
-
Dialysis:
-
The plasma containing the test compound is added to one chamber of the RED device, and the dialysis buffer is added to the other chamber.
-
The device is sealed and incubated at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to reach equilibrium.[12]
-
-
Sample Collection: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Matrix Matching and Analysis: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure a consistent matrix for analysis. The concentrations of the compound in both samples are quantified by LC-MS/MS.
-
Calculation of Percent Binding: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent protein binding is calculated as (1 - fu) x 100.[13][14][15][16]
References
- 1. A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. Plasma and cerebrospinal fluid pharmacokinetics of the histone deacetylase inhibitor, belinostat (PXD101), in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Belinostat - Wikipedia [en.wikipedia.org]
- 5. Panobinostat - Wikipedia [en.wikipedia.org]
- 6. Population pharmacokinetics of intravenous and oral panobinostat in patients with hematologic and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Plasma Protein Binding Assay [visikol.com]
- 13. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. enamine.net [enamine.net]
- 16. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
A Comparative Analysis of the Therapeutic Index: The Selective HDAC1/2 Inhibitor BRD-6929 Versus Pan-HDAC Inhibitors
The landscape of epigenetic drug discovery has seen a significant focus on histone deacetylase (HDAC) inhibitors, a class of therapeutics with broad potential, particularly in oncology. These inhibitors function by blocking HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression to induce outcomes like tumor cell cycle arrest and apoptosis.[1] HDAC inhibitors are broadly classified into two categories: pan-inhibitors that target multiple HDAC isoforms, and selective inhibitors designed to target specific isoforms.
The therapeutic index, a critical measure of a drug's safety, is defined by the ratio between its toxic and therapeutic doses. A key challenge with pan-HDAC inhibitors is their narrow therapeutic window, as their broad activity can lead to significant off-target effects and toxicities, including fatigue, thrombocytopenia, and gastrointestinal issues.[2][3] This has spurred the development of next-generation, isoform-selective inhibitors like BRD-6929, which specifically targets HDAC1 and HDAC2.[4][5] The hypothesis is that by selectively targeting the HDAC isoforms most implicated in a specific disease pathology, a more favorable therapeutic index can be achieved, maximizing efficacy while minimizing adverse effects.
This guide provides an objective comparison of the therapeutic index of the selective inhibitor this compound against widely used pan-HDAC inhibitors, supported by available preclinical data and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Strategies
Pan-HDAC inhibitors, such as Vorinostat and Panobinostat, exhibit broad activity against both class I and class II HDACs.[1] This widespread inhibition affects numerous cellular processes, which can be advantageous in cancers where multiple HDACs are dysregulated but also increases the risk of toxicity.[6]
In contrast, this compound is a benzamide-based small molecule that selectively inhibits HDAC1 and HDAC2, both of which are class I HDACs.[4][5] These two isoforms are primarily located in the nucleus and are often overexpressed in various cancers, correlating with poor survival rates.[7] By focusing on these key nuclear HDACs, this compound aims to re-establish the expression of critical tumor suppressor proteins like p21, thereby inducing apoptosis with potentially greater precision and fewer side effects than its pan-inhibitor counterparts.[7]
Quantitative Data Presentation
The following tables summarize quantitative data to compare the in vitro potency and potential in vivo tolerability of this compound against representative pan-HDAC inhibitors. Data is compiled from various preclinical studies.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Type | HDAC1 (µM) | HDAC2 (µM) | Other HDACs | Representative Cell Line (IC50) |
| This compound | Selective | 0.04[4] | 0.1[4] | High IC50 | HCT116 (Antiproliferative)[4] |
| Vorinostat | Pan-Inhibitor | Broad Activity[1] | Broad Activity[1] | Broad Activity[1] | Various (nM to low µM range) |
| Panobinostat | Pan-Inhibitor | Potent (nM) | Potent (nM) | Potent (nM) | Various (nM range) |
| Entinostat | Class I Selective | Potent (nM-low µM)[1] | Potent (nM-low µM)[1] | Selective for Class I[1] | Various (µM range) |
Table 2: Comparative Toxicity Profile (Preclinical)
| Compound | Type | Animal Model | Maximum Tolerated Dose (MTD) / Observed Toxicities |
| This compound | Selective | Aged Mice | Daily i.p. injections for two weeks showed multi-tissue benefits without specified toxicity in the study.[5] |
| Vorinostat | Pan-Inhibitor | Various | Common toxicities include fatigue, nausea, vomiting, and hematologic effects like thrombocytopenia and neutropenia.[8][9] |
| Panobinostat | Pan-Inhibitor | Various | Associated with high rates of grade 3 or greater toxicities, including fatigue, diarrhea, and hematologic events.[10] |
| CG200745 | Pan-Inhibitor | Human (Phase I) | Grade 3/4 neutropenia (22.2%), fatigue (22.2%), and anorexia (16.7%) were observed.[11][12] |
Evaluating the Therapeutic Index
While direct comparative studies for this compound are limited, the available data allows for a preliminary evaluation. The high selectivity of this compound for HDAC1/2 suggests a potentially wider therapeutic window. Pan-HDAC inhibitors are known to cause dose-limiting toxicities in clinical trials due to their broad activity.[2][8][9] For instance, the pan-inhibitor Panobinostat has been associated with significant side effects that can impair T-cell viability, a concern for immunotherapies.[10] In contrast, a study administering this compound to aged mice for two weeks reported therapeutic benefits across multiple organs, including the kidney, brain, and heart, without highlighting adverse effects, suggesting good tolerability in that context.[5]
The improved therapeutic index for selective inhibitors is the primary driver for their development. By avoiding inhibition of isoforms like HDAC6, which deacetylates tubulin, selective inhibitors may circumvent some of the toxicities associated with pan-inhibitors.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic candidates targeting HDAC? [synapse.patsnap.com]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. First-in-human study of the toxicity, pharmacokinetics, and pharmacodynamics of CG200745, a pan-HDAC inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-in-human study of the toxicity, pharmacokinetics, and pharmacodynamics of CG200745, a pan-HDAC inhibitor, in patients with refractory solid malignancies | Semantic Scholar [semanticscholar.org]
- 13. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of BRD-6929
BRD-6929 is a potent and selective brain-penetrant inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1][2] Due to its biological activity, it should be handled as a hazardous chemical. Proper disposal is crucial to ensure personnel safety and prevent environmental contamination.
Chemical and Safety Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₃O₂S | [2][3] |
| Molecular Weight | 351.4 g/mol | [4] |
| CAS Number | 849234-64-6 | [2][3] |
| Purity | ≥98% | [3] |
| IC₅₀ for HDAC1 | 1 nM | [1] |
| IC₅₀ for HDAC2 | 8 nM | [1] |
| Storage | -20°C | [3] |
| Solubility in DMSO | ~5 mg/mL | [5] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of this compound.
1. Waste Identification and Classification:
-
Treat all this compound, including unused product, contaminated materials, and solutions, as hazardous chemical waste.
2. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound, along with any contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
-
Segregation: Store the this compound waste container away from incompatible materials. As a general precaution, avoid storage with strong acids, bases, or oxidizing agents.
3. Container Labeling:
-
Affix a hazardous waste label to the container as soon as the first item of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "849234-64-6"
-
An accurate description of the contents, including any solvents and their approximate concentrations.
-
4. Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container remains closed at all times, except when adding waste.
-
Regularly inspect the SAA for any signs of leakage.
5. Disposal of Empty Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and treated as hazardous waste.
-
After triple-rinsing and allowing it to air-dry in a ventilated area (such as a fume hood), the container may be disposed of in the regular laboratory trash, provided the label has been completely defaced or removed.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. Only licensed hazardous waste vendors should handle the final disposal, which typically involves incineration.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the principles are derived from standard laboratory safety procedures for handling potent chemical compounds. The "triple-rinse" method for decontaminating empty containers is a widely accepted protocol.
Triple-Rinse Procedure for Empty Containers:
-
Select a solvent in which this compound is soluble (e.g., DMSO).
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap and shake the container.
-
Empty the solvent (rinsate) into the designated liquid hazardous waste container.
-
Repeat this process two more times.
-
Allow the container to air-dry completely in a fume hood before disposal as non-hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. HDAC inhibitor, Compound 1 | C19H17N3O2S | CID 6918878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | inhibitor of HDAC1 and HDAC2 | CAS 849234-64-6 | HDAC 1/2 抑制剂 | 美国InvivoChem [invivochem.cn]
Personal protective equipment for handling BRD-6929
This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling BRD-6929. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to utilize appropriate personal protective equipment to minimize exposure and ensure personal safety. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A standard laboratory coat is required.
II. Operational Plan: Handling and Storage
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] Proper handling and storage are essential to maintain its stability and efficacy.
Storage:
-
Solid Form: Store the compound as a solid at -20°C for long-term stability of up to 4 years.[2]
-
In Solution: Aliquot stock solutions and store them at -80°C for up to one year. Avoid repeated freeze-thaw cycles.[3]
Preparation of Stock Solutions:
This compound is soluble in DMSO.[2] For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For in vivo studies, further dilutions may be necessary. For example, a formulation for intraperitoneal injection in mice was prepared by dissolving this compound in a vehicle of 2% DMSO, 49% PEG400, and 49% saline solution.[4]
III. Disposal Plan
This compound and any contaminated materials should be treated as hazardous chemical waste. Disposal procedures must comply with institutional, local, and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, pipette tips, and weighing paper, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinsate from cleaning glassware should be collected in a separate, leak-proof hazardous waste container.
-
Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying in a ventilated area, the label should be defaced, and the container can be disposed of as regular laboratory trash.
IV. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target(s) | Notes |
| IC50 | 0.04 µM, 0.1 µM | HDAC1, HDAC2 | Half-maximal inhibitory concentration. |
| 1 nM, 8 nM | HDAC1, HDAC2 | Potent, selective brain-penetrant inhibitor. | |
| Ki | <0.2 nM, 1.5 nM, 270 nM | HDAC1, HDAC2, HDAC3 | Binding affinity. |
| EC50 | 7.2 μM | H4K12ac | Dose-dependent acetylation in cultured neurons. |
| In Vivo Cmax | Plasma: 17.7 μM; Brain: 0.83 μM | - | Following a single 45 mg/kg intraperitoneal injection. |
| In Vivo T1/2 | Plasma: 7.2 hours; Brain: 6.4 hours | - | Following a single 45 mg/kg intraperitoneal injection. |
| Solubility | DMSO: ~5 mg/mL (~14.23 mM) | - |
V. Experimental Protocols
This compound has been utilized in both in vitro and in vivo studies to investigate the effects of HDAC1 and HDAC2 inhibition.
In Vitro Acetylation Assay in Primary Neuronal Cell Cultures:
-
Cell Culture: Plate primary neuronal cells at the desired density and culture under standard conditions.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 6 hours).
-
Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Perform Western blot analysis using antibodies specific for acetylated histones (e.g., H2B) to assess the level of acetylation.
In Vivo Study of Histone Acetylation in Mouse Brain:
-
Animal Model: Utilize an appropriate mouse model (e.g., adult male C57BL/6J mice).
-
Dosing: Administer this compound via intraperitoneal injection at a specified dose (e.g., 45 mg/kg) daily for a set period (e.g., 10 days).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue from specific regions (e.g., cortex, ventral striatum, hippocampus).
-
Protein Extraction and Western Blotting: Extract proteins from the brain tissue and perform Western blot analysis to measure the acetylation levels of histones such as H2B, H3K9, and H4K12.
VI. Visualizations
Mechanism of Action: HDAC Inhibition
Caption: this compound inhibits HDAC1/HDAC2, leading to increased histone acetylation and altered gene expression.
Experimental Workflow: In Vivo Study
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
